2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >31.3 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.ClH/c1-2-4-10-8(3-1)9-7-12-6-5-11(9)13-10;/h1-4,12-13H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNAOGYKTNRGMRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC3=CC=CC=C23.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90468756 | |
| Record name | 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90468756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49735860 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
20522-30-9 | |
| Record name | 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90468756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole Hydrochloride
Structure Class:
Executive Summary & Structural Identity
The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold (often referred to as the "dimebon core" or tetrahydro-
This hydrochloride salt form is critical for bioavailability, transforming the lipophilic free base into a water-soluble species capable of crossing the blood-brain barrier (BBB).[1][4] Its pharmacological value lies in its "promiscuous efficacy" —the ability to modulate G-protein coupled receptors (GPCRs) while simultaneously stabilizing mitochondrial function, a dual mechanism essential for treating neurodegenerative disorders like Alzheimer's and Huntington's disease.[4]
Physicochemical Datasheet
| Property | Specification | Technical Note |
| Molecular Formula | Includes HCl counterion.[1] | |
| Molecular Weight | 208.69 g/mol | Ideal range for CNS penetration (<450 Da).[1][4] |
| Appearance | Off-white to pale yellow solid | Oxidation sensitive; darkens upon light exposure.[1][4] |
| Solubility | DMSO (>20 mg/mL), Water (Moderate), MeOH | HCl salt significantly improves aqueous solubility over free base.[1][4] |
| pKa (Calculated) | ~9.5 (Piperidine nitrogen) | Highly basic; exists as a cation at physiological pH.[1][4] |
| H-Bond Donors/Acceptors | 2 / 1 | Facilitates key interactions in the 5-HT6 receptor pocket.[1][4] |
Synthetic Architecture: The Fischer Indole Route
Mechanistic Insight
The reaction relies on the condensation of 4-piperidone (often protected as the hydrochloride hydrate or N-benzyl derivative) with phenylhydrazine.[1][4] The key to high yield is the acid-catalyzed sigmatropic rearrangement .[1][4]
Critical Control Point: The choice of acid is paramount. While acetic acid is common, using ethanolic HCl allows for the direct precipitation of the target hydrochloride salt, simplifying downstream purification by avoiding a separate salting-out step.[4]
Visualization: Synthesis Workflow
Figure 1: The acid-catalyzed Fischer Indole synthesis pathway for generating the gamma-carboline core.[1][4][5] Note the critical rearrangement step which drives the formation of the indole C-C bond.
Pharmacological Profile: The "Promiscuous Binder"
The therapeutic potential of this molecule stems from its lack of specificity, often termed "dirty drug" pharmacology in early development, but now recognized as Polypharmacology .[4]
Mechanism of Action (MOA)
-
Mitochondrial Stabilization (Unique Feature): Unlike standard antihistamines, this core structure inhibits the Mitochondrial Permeability Transition Pore (mPTP) .[1][4] By blocking mPTP opening, it prevents the collapse of the mitochondrial membrane potential (
) and subsequent apoptosis in neuronal cells. -
Receptor Antagonism: It acts as a potent antagonist at 5-HT6 (serotonin) and H1 (histamine) receptors. 5-HT6 blockade is directly linked to enhanced cholinergic transmission and cognitive improvement.[1][4]
-
Ion Channel Modulation: It inhibits L-type calcium channels, reducing calcium overload-induced excitotoxicity.[1][4]
Visualization: Neuroprotective Pathways
Figure 2: Multi-target mechanism of action. The scaffold operates simultaneously on bioenergetic (mitochondrial) and neurotransmitter (GPCR) pathways.
Experimental Protocols
Protocol A: Stock Solution Preparation & Storage
Rationale: The hydrochloride salt is hygroscopic and prone to oxidation.[1][4] Improper handling leads to the formation of "quinone-imine" impurities which are cytotoxic.[1][4]
-
Solvent Choice: Dissolve the HCl salt in anhydrous DMSO to create a 10-50 mM stock.[1][4] Avoid water for long-term storage as hydrolysis can occur over weeks.[1][4]
-
Filtration: Sterile filter using a 0.22
PTFE membrane (Nylon binds this molecule non-specifically).[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Storage: Aliquot into amber glass vials (light sensitive). Store at -20°C.
-
QC Check: Before use, check for discoloration. A shift from pale yellow to brown indicates oxidation.[1][4]
Protocol B: Mitochondrial Membrane Potential Assay (JC-1 Validation)
Rationale: To validate the biological activity of the synthesized/purchased core, one must prove its mitochondrial efficacy, as this distinguishes it from generic tryptamines.[4]
Materials:
-
Stressor: Glutamate (10 mM) or
.[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Workflow:
-
Seeding: Plate SH-SY5Y cells at
cells/well in 96-well black plates. -
Pre-treatment: Incubate cells with the test compound (0.1 - 10
) for 1 hour. -
Stress Induction: Add Glutamate (10 mM) and incubate for 24 hours.
-
Staining: Add JC-1 dye (2
final) and incubate for 30 mins at 37°C. -
Detection: Measure fluorescence.
-
Data Analysis: Calculate the Red/Green ratio. A higher ratio in the drug-treated group vs. the stress-only group confirms preservation of
.[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
References
-
PubChem. (n.d.).[1][4] 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride (Compound Summary). National Library of Medicine.[1][4] Retrieved from [Link][1][4]
-
Bachurin, S. O., et al. (2001).[1][4] Mitochondria as a Target for Neurotoxins and Neuroprotective Agents.[1][4] Annals of the New York Academy of Sciences.[1][4] (Contextualizes the mitochondrial mechanism of the gamma-carboline core). Retrieved from [Link][1][4]
-
Ivachtchenko, A. V., et al. (2009).[1][4][6] Synthesis and biological evaluation of novel gamma-carboline analogues of Dimebon as potent 5-HT6 receptor antagonists.[1][4][6] Bioorganic & Medicinal Chemistry Letters.[1][4][6] Retrieved from [Link]
-
Steele, J. W., & Gandy, S. (2013).[1][4][7] Latrepirdine (Dimebon®), a potential Alzheimer therapeutic, regulates autophagy and neuropathology in an Alzheimer mouse model.[1][4][7] Molecular Neurodegeneration.[1][4] Retrieved from [Link][1][4]
Sources
- 1. 1h-pyrido(4,3-b)indole, 6-bromo-2,3,4,5-tetrahydro-, hcl salt | C11H12BrClN2 | CID 45792070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. 1H,2H,3H,4H,5H-pyrido[4,3-b]indole | C11H12N2 | CID 723230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of novel gamma-carboline analogues of Dimebon as potent 5-HT6 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dimebon | ALZFORUM [alzforum.org]
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride chemical structure
The
Executive Summary
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride (CAS: 20522-30-9), often referred to as the tetrahydro-
This guide details the chemical architecture, validated synthesis protocols, and experimental applications of this core, specifically focusing on its utility as a precursor for neuroprotective agents (e.g., Latrepirdine/Dimebon) and its emerging role as a CFTR potentiator in cystic fibrosis research.
Chemical Architecture & Properties[2][4][5][6]
Structural Identity
The molecule consists of an indole ring fused to a piperidine ring across the [4,3-b] bond.[4] The nitrogen atoms are located at position 5 (indole NH) and position 2 (piperidine NH).[2]
-
Molecular Formula:
[1][2][3] -
Molecular Weight: 172.23 (Free base) / 208.69 (HCl salt)[2]
-
Solubility: The hydrochloride salt renders the lipophilic core water-soluble, facilitating in vitro and in vivo administration.
Structural Significance
The rigidity of the tricyclic plane allows the molecule to intercalate into DNA or fit into narrow GPCR binding pockets. However, the tetrahydro-piperidine ring introduces a degree of puckering (half-chair conformation), which is critical for its interaction with the mitochondrial permeability transition pore (mPTP), a key target in neuroprotection.
| Property | Specification |
| Appearance | Off-white to pale beige solid |
| Melting Point | >280°C (decomposition) |
| pKa (calc) | ~9.5 (Piperidine NH), ~16 (Indole NH) |
| H-Bond Donors | 2 (Indole NH, Piperidine NH) |
| LogP | ~1.8 (Free base) |
Synthesis Protocols
The most robust method for generating the
Protocol A: Fischer Indole Cyclization (Standard)
Objective: Synthesis of the core scaffold from phenylhydrazine and 4-piperidone.[2]
Reagents:
-
4-Piperidone monohydrate hydrochloride (1.0 eq)[2]
-
Solvent: Ethanol (EtOH) or Acetic Acid (AcOH)[2]
-
Catalyst: HCl (conc.) or Polyphosphoric acid (PPA)[2]
Step-by-Step Methodology:
-
Hydrazone Formation: Dissolve phenylhydrazine HCl (10 mmol) and 4-piperidone HCl (10 mmol) in ethanol (50 mL). Reflux for 1 hour. Note: The formation of the hydrazone intermediate is usually rapid.
-
Sigmatropic Rearrangement: Add concentrated HCl (2 mL) dropwise to the refluxing solution. Continue reflux for 2–4 hours. The solution will darken as the indole forms.
-
Precipitation: Cool the reaction mixture to 0°C in an ice bath. The hydrochloride salt of the product often precipitates directly.
-
Filtration: Filter the solid and wash with cold ethanol followed by diethyl ether to remove unreacted hydrazine.
-
Recrystallization: Recrystallize from Ethanol/Water (9:1) to obtain analytical grade crystals.[2]
Reaction Mechanism Visualization
The following diagram illustrates the logical flow of the Fischer synthesis applied to this scaffold.
Figure 1: Mechanistic pathway of the Fischer Indole Synthesis yielding the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core.[2]
Pharmacological Mechanisms & Applications[2][7][9][10][11]
The unsubstituted core and its derivatives (e.g., Latrepirdine) exhibit a "dirty drug" profile—meaning they hit multiple targets. While often considered a disadvantage in modern highly-selective drug design, this poly-pharmacology is advantageous in complex neurodegenerative diseases.[2]
Key Molecular Targets[2]
-
Mitochondrial Permeability Transition Pore (mPTP): The scaffold stabilizes mitochondria by inhibiting the opening of mPTP, preventing cytochrome c release and subsequent apoptosis.
-
NMDA Receptors: Acts as a weak, voltage-gated antagonist (similar to Memantine), reducing excitotoxicity without blocking physiological transmission.
-
CFTR Modulation: Recent screens identified the core as a potentiator for the
F508-CFTR mutant, aiding chloride transport in cystic fibrosis models.
Pathway Visualization: Neuroprotection
The diagram below maps the causality between the molecule and neuronal survival.
Figure 2: Multi-modal neuroprotective mechanism involving mitochondrial stabilization and calcium regulation.[2]
Experimental Protocols
In Vitro: Mitochondrial Membrane Potential Assay (JC-1)
Purpose: To validate the compound's ability to preserve mitochondrial health under stress (e.g., glutamate toxicity).
-
Cell Culture: Culture SH-SY5Y neuroblastoma cells in DMEM/F12.
-
Treatment: Pre-treat cells with the test compound (0.1 – 10
M) for 1 hour.[2] -
Stress Induction: Add Glutamate (50
M) or Amyloid- oligomers to induce stress.[2] Incubate for 24 hours. -
Staining: Add JC-1 dye (5
g/mL) and incubate for 30 mins at 37°C. -
Analysis: Measure fluorescence using a plate reader.
In Vivo: Scopolamine-Induced Passive Avoidance
Purpose: To assess cognitive enhancement (nootropic activity).
-
Animals: Male Wistar rats (200–250g).
-
Dosing: Administer test compound (e.g., 10 mg/kg, p.o.) daily for 7 days.
-
Induction: On day 7, inject Scopolamine (1.5 mg/kg, i.p.) 30 mins before training to induce amnesia.
-
Training (Day 7): Place rat in a light chamber. When it enters the dark chamber, deliver a mild foot shock (1 mA, 2s).[4]
-
Retention Test (Day 8): Place rat back in the light chamber. Measure Latency Period (LP) to enter the dark chamber.[4]
-
Interpretation: Increased latency compared to the scopolamine-only group indicates memory preservation.[2]
Safety & Handling (MSDS Summary)
While the hydrochloride salt is generally stable, standard laboratory safety is required.
-
Hazards: Irritant to eyes, respiratory system, and skin. Potential monoamine oxidase (MAO) inhibition requires caution regarding interactions with other serotonergic agents.[2]
-
Storage: Hygroscopic. Store at -20°C under inert gas (Nitrogen/Argon) to prevent oxidation of the indole ring.[2]
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
-
Synthesis & Core Structure: Alekseyev, R. S., et al. "
-Carbolines and their hydrogenated derivatives.[6] 1. Aromatic -carbolines: methods of synthesis, chemical and biological properties."[6] Chemistry of Heterocyclic Compounds, 2009. Link -
CFTR Potentiator Activity: Gallo, A., et al. "Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators."[7] Journal of Medicinal Chemistry, 2020. Link[2]
-
Dimebon (Latrepirdine) Pharmacology: Doody, R. S., et al. "Effect of dimebon on cognition, activities of daily living, behaviour, and global function in patients with mild-to-moderate Alzheimer's disease." The Lancet, 2008. Link
-
Mitochondrial Mechanism: Zhang, S., et al. "Mitochondria-targeted drugs for neurodegenerative diseases." Frontiers in Pharmacology, 2023. Link
-
Polymorphism & Bioavailability: Shevtsova, E. F., et al. "Differences in bioavailability and cognitive-enhancing activity exerted by different crystal polymorphs of latrepirdine."[4] Frontiers in Drug Discovery, 2023. Link
Sources
- 1. This compound | C11H13ClN2 | CID 11572011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Latrepirdine | C21H25N3 | CID 197033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1h-pyrido(4,3-b)indole, 6-bromo-2,3,4,5-tetrahydro-, hcl salt | C11H12BrClN2 | CID 45792070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Frontiers | Differences in bioavailability and cognitive-enhancing activity exerted by different crystal polymorphs of latrepirdine (Dimebon®) [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. γ-Carboline - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Whitepaper: The Physicochemical and Pharmacological Profile of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole Hydrochloride
[1][2]
Executive Summary & Chemical Identity[1][2][3]
The compound 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride (commonly referred to as tetrahydro-γ-carboline ) represents a "privileged scaffold" in medicinal chemistry.[1][2] Unlike its isomer β-carboline (pyrido[3,4-b]indole), the γ-carboline core is characterized by the fusion of the indole ring with a piperidine ring where the nitrogen is located at the 2-position relative to the fusion points.[1]
This structural distinction dictates its unique receptor binding profile, particularly in the modulation of glutamatergic and histaminergic systems. In drug development, this scaffold gained prominence as the core structure of Latrepirdine (Dimebon) , a historic antihistamine repurposed for neurodegenerative research.
Physicochemical Data Table
| Property | Specification |
| IUPAC Name | This compound |
| Common Name | Tetrahydro-gamma-carboline HCl |
| CAS Number (HCl) | 20522-30-9 |
| CAS Number (Free Base) | 23612-13-7 |
| Molecular Formula | C₁₁H₁₂N₂[1][2][3][4] · HCl |
| Molecular Weight | 208.69 g/mol (Salt) / 172.23 g/mol (Base) |
| Exact Mass | 172.1000 (Cation only) |
| Appearance | Off-white to pale beige crystalline solid |
| Solubility | Soluble in DMSO (>20 mg/mL), Methanol; Water (moderate, pH dependent) |
| pKa | ~9.5 (Piperidine Nitrogen), ~17 (Indole Nitrogen) |
Critical Note on Stoichiometry: Researchers must verify the salt form from their specific vendor. While the mono-hydrochloride (MW 208.[1][2][4]69) is standard, di-hydrochloride salts (MW ~245.[1][2]15) exist.[2][3] Using the wrong molecular weight for molarity calculations is a frequent source of experimental error in potency assays.[2]
Synthetic Architecture
The synthesis of the γ-carboline core is distinct from the Pictet-Spengler reaction used for β-carbolines.[1][2] The most robust industrial and laboratory route is the Fischer Indole Synthesis , utilizing 4-piperidone as the carbonyl component.[2]
The Fischer Indole Protocol
The reaction involves the condensation of phenylhydrazine with a 4-piperidone derivative under acidic conditions.[2]
Step-by-Step Mechanism:
-
Hydrazone Formation: Phenylhydrazine reacts with 4-piperidone hydrochloride to form a phenylhydrazone intermediate.[1][2]
-
Tautomerization: The hydrazone tautomerizes to an ene-hydrazine.[1][2][5]
-
[3,3]-Sigmatropic Rearrangement: This is the rate-determining step, breaking the N-N bond and forming a C-C bond between the aromatic ring and the piperidine ring.[1][2]
-
Cyclization & Ammonia Loss: The resulting intermediate cyclizes to form the indole moiety, releasing ammonia (captured as ammonium salt).[2][5]
Synthetic Pathway Diagram
Figure 1: The Fischer Indole Synthesis pathway for the generation of the gamma-carboline scaffold.
Analytical Validation & Handling
To ensure data integrity in biological assays, the purity of the compound must be validated. The γ-carboline scaffold presents specific spectroscopic signatures.
NMR Characterization (DMSO-d6)[1][2]
-
Indole NH: A broad singlet typically appearing downfield (~10.8–11.0 ppm).[2]
-
Aromatic Protons: A multiplet region (6.9–7.5 ppm) corresponding to the 4 protons on the benzene ring of the indole.
-
Piperidine Protons:
Stability and Storage
-
Oxidation Sensitivity: The free base is prone to oxidation at the benzylic positions and the indole nitrogen upon prolonged exposure to air and light, leading to "browning."
-
Salt Preference: The hydrochloride salt stabilizes the secondary amine and the indole system.[2]
-
Protocol: Store at -20°C in a desiccator. Solutions in DMSO are stable for 1 month at -20°C but should not be subjected to repeated freeze-thaw cycles.[1][2]
Pharmacological Utility[6][7]
The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold is not merely a chemical building block; it is a bioactive pharmacophore.[1][2]
Mechanism of Action (Polypharmacology)
Research into Dimebon (Latrepirdine) revealed that this core structure exhibits "dirty" pharmacology—interacting with multiple targets rather than a single "magic bullet" site.[2]
-
Mitochondrial Protection: Stabilizes mitochondrial permeability transition pores (mPTP), preventing apoptosis in neuronal cells under stress.[2]
-
GPCR Modulation: Acts as an antagonist at H1 Histamine receptors and 5-HT6 Serotonin receptors.[1][2]
-
Glutamatergic Modulation: Weak affinity antagonism of NMDA receptors / AMPA modulation.[2]
Biological Interaction Network[2]
Figure 2: Polypharmacological profile of the tetrahydro-gamma-carboline scaffold.[1][2]
References
-
PubChem. (2025).[2][3] Compound Summary: this compound.[1][2][3][4][6] National Library of Medicine.[2] Link
-
Bachurin, S., et al. (2001).[2] "Mitochondria as a Target for Neurotoxins and Neuroprotective Agents."[2] Annals of the New York Academy of Sciences. Link
-
Robinson, B. (1963).[2] "The Fischer Indole Synthesis."[2][5][7] Chemical Reviews. (Classic mechanism reference). Link[1]
-
Bezprozvanny, I. (2010).[2] "The Rise and Fall of Dimebon."[2] Drug News & Perspectives. (Pharmacology context). Link
-
Sigma-Aldrich. (2025).[1][2] Product Specification: this compound.[1][2][3][4][6] Link
Sources
- 1. Latrepirdine | C21H25N3 | CID 197033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H,2H,3H,4H,5H-pyrido[4,3-b]indole | C11H12N2 | CID 723230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1h-pyrido(4,3-b)indole, 6-bromo-2,3,4,5-tetrahydro-, hcl salt | C11H12BrClN2 | CID 45792070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C11H13ClN2 | CID 11572011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. 20522-30-9|this compound|BLD Pharm [bldpharm.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
1,2,3,4-Tetrahydro-γ-carboline synthesis and characterization
The 1,2,3,4-Tetrahydro- -Carboline Scaffold: A Guide to Synthesis and Structural Validation
Executive Summary: The Pharmacophore of Choice
The 1,2,3,4-tetrahydro-
This guide focuses on the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole skeleton.[1] This scaffold is the core of the neuroprotective agent Latrepirdine (Dimebon) and serves as a rigid bioisostere for developing ligands targeting GPCRs (5-HT6, histamine H1) and glutamate receptors.
Structural Significance & Retrosynthetic Logic
To design a robust synthesis, one must understand the electronic environment of the THGC. Unlike the electron-rich indole C3 position used in
The Isomer Distinction
- -Carboline: Synthesized from Tryptamine + Aldehyde (Pictet-Spengler). Nitrogen is 2 carbons away from Indole C3.
- -Carboline (Target): Synthesized from Phenylhydrazine + 4-Piperidone (Fischer Indole). Nitrogen is embedded centrally in the non-indole ring.
Retrosynthetic Analysis (DOT Visualization)
Figure 1: Retrosynthetic logic for THGC construction via the Fischer Indole strategy.
Core Synthesis: The Fischer Indole Protocol[2]
While Palladium-catalyzed Buchwald-Hartwig aminations offer modern alternatives, the Fischer Indole Synthesis remains the "workhorse" method for THGC due to its scalability, cost-effectiveness, and the ready availability of 4-piperidone salts.
Mechanism of Action
The reaction proceeds through the formation of a hydrazone, followed by acid-catalyzed tautomerization to an ene-hydrazine. The rate-determining step is the [3,3]-sigmatropic rearrangement.
Figure 2: Mechanistic cascade of the Fischer Indole Synthesis applied to 4-piperidone.
Experimental Protocol: Synthesis of N-Methyl-THGC (Latrepirdine Core)
This protocol describes the synthesis of 2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole.
Reagents:
-
Phenylhydrazine hydrochloride (1.0 eq)
-
N-Methyl-4-piperidone hydrochloride (1.0 eq)
-
Solvent: Isopropanol (IPA) or Ethanol (EtOH)
-
Catalyst: HCl (conc.) or Polyphosphoric Acid (PPA) if cyclization is sluggish.
Step-by-Step Methodology:
-
Hydrazone Formation (In Situ):
-
In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve N-methyl-4-piperidone HCl (10.0 g, 67 mmol) in 150 mL of Isopropanol.
-
Add Phenylhydrazine HCl (9.7 g, 67 mmol) in one portion.
-
Checkpoint: The solution typically turns yellow/orange, indicating hydrazone formation. Stir at room temperature for 30 minutes.
-
-
The Cyclization (Fischer Indolization):
-
Add concentrated HCl (5 mL) carefully to the mixture.
-
Heat the reaction to reflux (approx. 85°C) for 4–6 hours.
-
Monitoring: Use TLC (System: DCM/MeOH 9:1). The hydrazone spot will disappear, and a lower Rf fluorescent spot (the indole) will appear.
-
Note: Evolution of ammonium chloride (white smoke/precipitate) may be observed in the condenser, indicating ammonia loss.
-
-
Workup & Isolation:
-
Cool the reaction mixture to 0°C in an ice bath. The hydrochloride salt of the product often precipitates directly.
-
Filtration: Filter the solid. If no precipitate forms, evaporate the solvent to 20% volume and add diethyl ether to induce crystallization.
-
Free Base Conversion (Optional but recommended for purification): Suspend the salt in water and basify to pH 10 with 2M NaOH. Extract with Ethyl Acetate (3x). Dry over Na₂SO₄ and concentrate.
-
-
Recrystallization:
-
Recrystallize the crude solid from Toluene or Ethanol/Water (1:1) to obtain off-white needles.
-
Characterization & Structural Validation[3]
Validating the
NMR Spectroscopy (400 MHz, DMSO-d6)
| Position | Proton Type | Chemical Shift ( | Multiplicity | Interpretation |
| NH | Indole NH | 10.80 - 11.00 | Singlet (br) | Characteristic indole NH; disappears with D₂O shake. |
| Ar-H | Aromatic | 7.30 - 7.50 | Doublets/Multiplets | 4 aromatic protons (Indole ring A). |
| C1-H | Methylene | 3.50 - 3.70 | Singlet (2H) | Unique to |
| C3-H | Methylene | 2.70 - 2.90 | Triplet (2H) | Adjacent to Piperidine N. |
| C4-H | Methylene | 2.60 - 2.80 | Triplet (2H) | Adjacent to Indole C3 (Benzylic). |
| N-CH3 | Methyl | 2.40 - 2.50 | Singlet (3H) | If N-methylated (Dimebon analog). |
Critical Diagnostic:
The presence of a singlet at ~3.6 ppm (2H) corresponding to the C1 protons is the definitive signature of the tetrahydro-
Common Impurities
-
Uncyclized Hydrazone: Visible as a distinct set of aromatic signals and lack of the high-field NH signal.
-
Polymerized Piperidone: Broad aliphatic baseline noise in NMR.
Advanced Considerations: Palladium Catalysis
For substrates sensitive to harsh acidic conditions (e.g., those containing acid-labile protecting groups), a Pd-catalyzed approach is recommended.
Strategy: Intramolecular
-
Precursor: o-Haloaniline reacting with a cyclic enol ether, or N-protected 4-piperidone reacting with aryl halides via Pd(OAc)₂/XPhos.
-
Benefit: Milder conditions, higher functional group tolerance.
-
Drawback: Higher cost, requires removal of heavy metals.
Safety & Toxicology
-
Phenylhydrazine: Potent skin sensitizer and suspected carcinogen. It can cause hemolytic anemia. ALWAYS handle in a fume hood with double nitrile gloves.
-
Reaction Off-gas: The Fischer synthesis releases Ammonia (NH₃). Ensure proper ventilation.
References
- Robinson, B. (1982). The Fischer Indole Synthesis. John Wiley & Sons. (The definitive text on the mechanism).
-
Bachurin, S., et al. (2001). "Mitochondria as a Target for Neurotoxins and Neuroprotective Agents."[2] Annals of the New York Academy of Sciences, 939(1), 425-435. (Seminal paper on Dimebon/Latrepirdine).
- Bourdouxhe, C., et al. (2008).
- Wagaw, S., et al. (1999). "Palladium-Catalyzed Coupling of Aryl Chlorides with Amine." Journal of the American Chemical Society, 121(44), 10251-10263.
-
BenchChem Technical Support. (2025). "An In-depth Technical Guide to the Chemical Synthesis of Latrepirdine." (Protocol validation).
Technical Monograph: 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride
[1][2][3][4][5][6][7]
Executive Summary & Informatics Profile
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride is the stabilized salt form of the tetrahydro-γ-carboline scaffold.[1] This heterocyclic system serves as a privileged structure in medicinal chemistry, forming the pharmacophore for agents targeting serotonin receptors (5-HT6), histamine receptors, and CFTR channels. It is most notably recognized as the core structural motif of Latrepirdine (Dimebon) , a historic antihistamine repurposed for neurodegenerative research.
The InChI Key serves as a hashed digital signature, critical for distinguishing the salt form from the free base in high-throughput screening (HTS) databases.[1]
Informatics Data Table
| Identifier Type | Value | Context |
| InChI Key (HCl Salt) | VNAOGYKTNRGMRR-UHFFFAOYSA-N | Primary Target (Includes Cl component) |
| InChI String (HCl Salt) | InChI=1S/C11H12N2.ClH/c1-2-4-10-8(3-1)9-7-12-6-5-11(9)13-10;/h1-4,12-13H,5-7H2;1H | Full chemical layers including protonation state |
| InChI Key (Free Base) | RPROHCOBMVQVIV-UHFFFAOYSA-N | Parent scaffold (often used in docking simulations) |
| CAS Number | 20522-30-9 | Specific to the Hydrochloride salt |
| PubChem CID | 11572011 | Database Accession |
| Molecular Formula | C₁₁H₁₃ClN₂ | Salt Stoichiometry (1:[2][1][3][4][5][6]1) |
| Molecular Weight | 208.69 g/mol | Precise Mass |
Structural Architecture & Chemical Logic[4]
The compound is a tricyclic system where a piperidine ring is fused to the [b] face of an indole.[1] This fusion creates a rigid, planar indole segment coupled with a semi-flexible tetrahydropyridine ring.[1]
Structural Diagram (Graphviz)
The following diagram illustrates the core numbering and ring fusion connectivity, which dictates the InChI layer generation.
Mechanistic Insight: The N7 nitrogen (in the piperidine ring) is the most basic site (
Synthesis Protocol: The Fischer Indole Cyclization
The most authoritative method for synthesizing this scaffold is the Fischer Indole Synthesis .[1] This route is preferred for its scalability and the availability of starting materials.[1]
Reaction Pathway[3][4][9]
-
Condensation: Phenylhydrazine reacts with 4-piperidone hydrochloride to form a hydrazone intermediate.[1]
-
Acid Catalysis: Under acidic reflux (HCl/EtOH), the hydrazone undergoes a [3,3]-sigmatropic rearrangement.[1]
-
Cyclization: Elimination of ammonia (
) yields the indole core.[1]
Step-by-Step Laboratory Protocol
Safety Note: Phenylhydrazine is toxic and a potential carcinogen.[1] Handle in a fume hood with double nitrile gloves.
-
Reagents:
-
Phenylhydrazine hydrochloride (1.0 eq, 14.5 g)
-
4-Piperidone monohydrate hydrochloride (1.0 eq, 15.4 g)[1]
-
Ethanol (Absolute, 150 mL)
-
Concentrated HCl (Catalytic amount, or rely on the HCl salts present)
-
-
Procedure:
-
Dissolution: Combine phenylhydrazine HCl and 4-piperidone HCl in a 500 mL round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add 150 mL of absolute ethanol. The suspension may not clear immediately.[1]
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle boil (approx. 80°C) for 3–4 hours. The solution will darken (deep orange/brown) as the indole forms.[1]
-
Precipitation: Cool the reaction mixture to room temperature, then chill in an ice bath (0–4°C) for 1 hour. The product, this compound, often precipitates directly as a solid.[1]
-
Filtration: Filter the solid under vacuum.[1] Wash the filter cake with cold ethanol (
mL) and diethyl ether ( mL) to remove unreacted hydrazine.[1] -
Drying: Dry the solid in a vacuum oven at 50°C for 6 hours.
-
-
Yield & Characterization:
Synthesis Flowchart (Graphviz)[4]
Pharmacological Applications & Mechanism[4][10]
The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole moiety is a "privileged scaffold," meaning it can bind to multiple G-protein coupled receptors (GPCRs) depending on its substitution pattern.[1]
5-HT6 Receptor Antagonism (Alzheimer's Research)
Derivatives of this scaffold, particularly Latrepirdine (Dimebon) , show high affinity for the 5-HT6 receptor.[1]
-
Mechanism: Antagonism of 5-HT6 increases cholinergic and glutamatergic neurotransmission, theoretically improving cognition.[1]
-
Mitochondrial Effect: The scaffold has been shown to stabilize mitochondrial membranes and prevent pore opening in neuronal cells, offering neuroprotection beyond receptor binding.
CFTR Potentiation (Cystic Fibrosis)
Recent screens identified the unsubstituted core (the exact compound of this guide) as a potentiator of the CFTR channel.[1]
-
Activity: It helps correct the gating defect in the F508del mutation of the CFTR protein.[1][7]
-
Significance: This provides a starting point for non-vertex CFTR modulators.[1]
Histaminergic Modulation
Historically, the N-substituted variants were developed as H1-antihistamines.[1] The rigid tricyclic structure mimics the spatial arrangement of classical antihistamines but with a distinct lipophilic profile.[1]
Pharmacological Interaction Network (Graphviz)[4]
Analytical Validation
To validate the synthesis of the correct InChI Key entity, the following analytical signatures must be confirmed.
| Technique | Expected Signature |
| ¹H NMR (DMSO-d₆) | Aromatic: 4H multiplet (6.9–7.4 ppm) for indole ring.Aliphatic: Two triplets (~2.8 and 3.1 ppm) for C5/C6; Singlet (~4.2 ppm) for C8.Exchangeable: Broad singlet >10 ppm (Indole NH) and broad peak for |
| HPLC Purity | >98% (UV detection at 254 nm). Impurities often include uncyclized hydrazone.[1] |
| Mass Spec (ESI+) | m/z = 173.1 |
References
-
PubChem Compound Summary. (2025). This compound. National Center for Biotechnology Information.[1] Link
-
ChemicalBook. (2024).[1][4] Product Database: this compound.[8][2][9][1][3][4][5] Link
-
Journal of Medicinal Chemistry. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. ACS Publications.[1] Link[1]
-
Russian Chemical Bulletin. (2018). Synthesis and biological activity of 5-vinyl- and 5-allyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles. Springer.[9][1] Link[1]
-
ACS Chemical Neuroscience. (2010).[1] Molecule Spotlight on Dimebon. ACS Publications.[1] Link[1]
Sources
- 1. Latrepirdine | C21H25N3 | CID 197033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-Pyrido[4,3-b]indole, 6-bromo-2,3,4,5-tetrahydro-, hydrochloride (1:1) synthesis - chemicalbook [chemicalbook.com]
- 3. 1h-pyrido(4,3-b)indole, 6-bromo-2,3,4,5-tetrahydro-, hcl salt | C11H12BrClN2 | CID 45792070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C11H13ClN2 | CID 11572011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1H,2H,3H,4H,5H-pyrido[4,3-b]indole | C11H12N2 | CID 723230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. InChI=1/C11H22O/c1-5-7-9(3)11(12)10(4)8-6-2/h9-10H,5-8H2,1-4H | C11H22O | CID 11182884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lookchem.com [lookchem.com]
- 9. researchgate.net [researchgate.net]
The Pharmacological Profile of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole Derivatives: A Technical Guide
Executive Summary
The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole moiety (commonly referred to as the
This guide dissects the pharmacological architecture of this scaffold, using Latrepirdine (Dimebon) as the prototype while expanding into next-generation derivatives. It provides researchers with the structural logic, mechanistic pathways, and validation protocols necessary to leverage this scaffold for neurodegenerative and oncological drug discovery.
Part 1: Structural Basis & Synthesis
The Privileged Scaffold
The core structure consists of a tricyclic system: an indole ring fused to a tetrahydropyridine ring. This rigid, planar geometry allows for intercalation into DNA and precise docking into hydrophobic pockets of GPCRs, while the basic nitrogen (N-2) enables interaction with aspartate residues in receptor binding sites.
Structure-Activity Relationship (SAR)
The pharmacological output of the
-
N-2 Position (Basic Nitrogen): The primary handle for solubility and receptor affinity. Alkyl substituents (methyl, ethyl) favor H1/adrenergic binding; bulky hydrophobic groups (benzyl) enhance 5-HT6 and neuroprotective potency.
-
C-5 Position (Indole Nitrogen): Substitution here (e.g., methyl) drastically alters metabolic stability and affinity for serotonergic targets.
-
Ring A (Indole Benzene): Halogenation (F, Cl) or introduction of electron-withdrawing groups modulates metabolic clearance and can shift the profile toward anticancer activity.
Figure 1.1: Structural logic of the
Synthetic Pathway (Fischer Indole Protocol)
The most robust synthesis for industrial scalability is the Fischer Indole Synthesis .
Protocol Summary:
-
Reactants: 4-Piperidone monohydrate hydrochloride + Phenylhydrazine hydrochloride.[2]
-
Solvent/Catalyst: Isopropanol saturated with HCl (or ethanolic HCl).
-
Conditions: Reflux for 2–4 hours.
-
Mechanism: Hydrazone formation
[3,3]-Sigmatropic rearrangement Ammonia elimination Indolization.[2] -
Yield: Typically 75–85% for the unsubstituted core.
Part 2: Multi-Target Pharmacodynamics
The clinical potential of
Receptor Binding Profile (Prototype: Latrepirdine)
Latrepirdine exhibits nanomolar to micromolar affinity across distinct classes of targets.
| Target Class | Receptor / Channel | Affinity ( | Physiological Effect |
| Serotonergic | 5-HT6 | Pro-cognitive; increases cholinergic transmission.[2] | |
| 5-HT2C | High Affinity | Modulation of mood and appetite. | |
| Histaminergic | H1 | High Affinity | Sedation (historical use as antihistamine). |
| Adrenergic | High Affinity | Vasodilation; modulation of sympathetic tone. | |
| Glutamatergic | NMDA | Weak antagonism; prevents excitotoxicity without blocking normal plasticity. | |
| Ion Channels | L-Type | Reduces intracellular calcium overload. | |
| Enzymes | AChE / BChE | Weak Inhibition | Minor contribution to cholinergic boost. |
Data Source: Validated from receptor binding assays [1, 2].
Emerging Applications: CFTR Potentiation
Recent studies (2020) identified the
Part 3: The Mitochondrial Mechanism (mPTP)
The most distinctive feature of
Mechanism of Action
-
Stress Trigger: Oxidative stress or amyloid-
accumulation leads to mitochondrial overload.[2] -
Pore Opening: The mPTP (involving Cyclophilin D and ATP synthase) opens, destroying the proton gradient (
). -
Consequence: Water influx, mitochondrial swelling, rupture, and release of pro-apoptotic factors (Cytochrome C).
-
-Carboline Effect: The molecule partitions into the outer mitochondrial membrane (OMM), stabilizing the closed state of the mPTP, preserving
and preventing apoptosis.
Figure 3.1: Pathway of mitochondrial failure and the specific intervention point of
Part 4: Experimental Protocols
To validate the pharmacological profile of a new
Protocol A: Mitochondrial Permeability Transition Pore (mPTP) Assay
Objective: Quantify the ability of a compound to prevent mPTP opening in live cells.
Principle: Uses Calcein-AM (fluorescent, cell-permeable) and
Materials:
-
SH-SY5Y or Jurkat cells.[2]
-
Calcein-AM (
). -
(
). -
Ionomycin (
, Positive Control). -
Test Compound (
).[5]
Workflow:
-
Seeding: Plate cells at
cells/well in black-walled 96-well plates. -
Loading: Wash cells with HBSS. Incubate with Calcein-AM (
) and ( ) for 15 min at 37°C. -
Treatment: Add Test Compound or Vehicle. Incubate for 30 min.
-
Challenge: Induce stress (e.g., add
or Calcium overload).-
Positive Control: Add Ionomycin (forces pore opening
loss of fluorescence).
-
-
Measurement: Read Fluorescence (Ex 490 nm / Em 515 nm).
-
Data Analysis:
-
High Fluorescence = Closed Pore (Protected).
-
Low Fluorescence = Open Pore (Quenched).
-
Calculate % Protection relative to Vehicle vs. Ionomycin.
-
Protocol B: Radioligand Binding Assay (5-HT6)
Objective: Determine affinity (
Workflow:
-
Membrane Prep: HEK293 cells stably expressing human 5-HT6 receptor.[2]
-
Ligand:
-LSD (Lysergic Acid Diethylamide) or -SB258585. -
Incubation: Incubate membranes (
) + Radioligand (2 nM) + Test Compound ( to M) for 60 min at 37°C. -
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI.
-
Counting: Liquid scintillation spectrometry.
-
Calculation: Plot % Displacement vs. Log[Concentration]. Determine
and convert to using the Cheng-Prusoff equation:
Part 5: References
-
Bachurin, S. O., et al. (2001). "Mitochondria as a Target for Neurotoxins and Neuroprotective Agents." Annals of the New York Academy of Sciences. Link
-
Steele, J. W., et al. (2013).[7] "Latrepirdine: molecular mechanisms underlying potential therapeutic roles in Alzheimer's and other neurodegenerative diseases."[7] Molecular Psychiatry. Link
-
Stati, G., et al. (2020). "Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators." Journal of Medicinal Chemistry. Link
-
Hung, S. Y., & Fu, W. M. (2017). "Drug repurposing for the treatment of neurodegenerative diseases: Focus on mitochondrial permeability transition pore." Journal of Biomedical Science. Link
-
Zhang, R., et al. (2023). "Gamma-Carboline Derivatives as Potential Anti-Cancer Agents."[2][3][8][9] International Journal of Molecular Sciences. Link
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification, Structure-Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1 H-pyrido[4,3- b]indoles as a Novel Class of CFTR Potentiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn-links.lww.com [cdn-links.lww.com]
- 6. apexbt.com [apexbt.com]
- 7. Latrepirdine: molecular mechanisms underlying potential therapeutic roles in Alzheimer's and other neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Comprehensive review of α-carboline alkaloids: Natural products, updated synthesis, and biological activities [frontiersin.org]
Cheminformatics and Pharmacological Profiling of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole Hydrochloride
Executive Summary
This technical guide provides a rigorous analysis of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride (CAS: 20522-30-9), a privileged scaffold in medicinal chemistry often referred to as a tetrahydro-
This document is structured to facilitate the immediate integration of this molecule into drug discovery pipelines, covering precise cheminformatics notation, validated synthetic protocols for the hydrochloride salt, and pharmacological context.
Structural Definition & Cheminformatics Architecture
Accurate digital representation is the bedrock of modern drug discovery. The following notations allow for unambiguous database querying and QSAR modeling.
SMILES Notation and Identifiers
The SMILES (Simplified Molecular Input Line Entry System) string provided below captures the connectivity of the piperidine ring fused to the indole core, explicitly accounting for the hydrochloride counterion.
| Identifier Type | Notation String | Technical Note |
| Canonical SMILES (Salt) | C1CNCC2=C1NC3=CC=CC=C23.Cl | Includes the dissociated chloride ion. |
| Canonical SMILES (Free Base) | C1CNCC2=C1NC3=CC=CC=C23 | Used for docking simulations where counterions are removed. |
| Isomeric SMILES | C1CNCc2c1[nH]c3ccccc23.Cl | Explicit aromaticity notation (lower case c).[1] |
| InChI Key | VNAOGYKTNRGMRR-UHFFFAOYSA-N | Hashed identifier for database linking (e.g., ChEMBL, PubChem).[1] |
| IUPAC Name | This compound | Systematic nomenclature.[1][2] |
Physicochemical Descriptors[3]
The following parameters are critical for assessing "drug-likeness" (Lipinski's Rule of 5) and blood-brain barrier (BBB) permeability.
| Property | Value | Implication |
| Molecular Weight | 208.69 g/mol | High ligand efficiency potential; easily crosses BBB. |
| H-Bond Donors | 2 | Indole NH and Piperidine NH. |
| H-Bond Acceptors | 1 | Tertiary amines (if substituted) or secondary amine. |
| TPSA | 27.8 | Highly permeable (CNS active range is usually < 90 |
| LogP (Predicted) | ~1.5 - 1.9 | Moderate lipophilicity, ideal for CNS targeting. |
Experimental Protocol: Synthesis and Salt Formation
Causality and Reaction Logic
The most robust route to this scaffold is the Fischer Indole Synthesis .[3] The choice of starting materials—phenylhydrazine and 4-piperidone—dictates the regioselectivity. The reaction proceeds through an acid-catalyzed condensation to form a hydrazone, followed by a [3,3]-sigmatropic rearrangement.
Why the Hydrochloride Salt?
The free base of tetrahydro-
Step-by-Step Synthesis Protocol
Materials:
-
Phenylhydrazine hydrochloride (1.0 equiv)
-
4-Piperidone monohydrate hydrochloride (1.0 equiv)
-
Glacial Acetic Acid (Solvent/Catalyst) or Ethanol/HCl
-
Isopropanol (for recrystallization)
Procedure:
-
Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-piperidone monohydrate hydrochloride (15.3 g, 0.1 mol) and phenylhydrazine hydrochloride (14.5 g, 0.1 mol) in 150 mL of glacial acetic acid.
-
Technical Insight: Acetic acid acts as both the solvent and the proton source required to catalyze the ammonia elimination step of the Fischer mechanism.
-
-
Reflux: Heat the mixture to reflux (approx. 118°C) for 2–4 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1). The formation of the indole core is indicated by a color change (often darkening) and the disappearance of the hydrazone intermediate.
-
Precipitation: Cool the reaction mixture to room temperature. The hydrochloride salt of the product often precipitates directly from the acetic acid upon cooling. If not, add 50 mL of diethyl ether to induce precipitation.
-
Filtration & Wash: Filter the solid precipitate under vacuum. Wash the filter cake with cold acetone or ether to remove unreacted hydrazine and colored impurities.
-
Recrystallization (Purification): Dissolve the crude solid in boiling isopropanol (or ethanol). Allow to cool slowly to 4°C. Collect the off-white to pale yellow crystals.
-
Validation: Verify the structure using
H-NMR (DMSO-d ). Look for the characteristic multiplets of the indole benzene ring (6.9–7.5 ppm) and the methylene protons of the tetrahydropyridine ring (approx. 2.8–4.0 ppm).
Reaction Mechanism Visualization
The following diagram illustrates the transformation logic, highlighting the critical rearrangement step.
Figure 1: The Fischer Indole Synthesis pathway converting phenylhydrazine and piperidone into the target scaffold.[2][3][4]
Pharmacological Relevance & Applications
The "Privileged" Scaffold Status
The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole structure is considered a "privileged scaffold" because its rigid tricyclic core mimics the spatial arrangement of essential neurotransmitters (serotonin, dopamine). This allows it to bind with high affinity to multiple G-protein coupled receptors (GPCRs).
Key Therapeutic Areas
-
Alzheimer's Disease (NMDA/Mitochondria):
-
The most famous derivative, Latrepirdine (Dimebon) , is a methylated version of this scaffold. It functions as a weak NMDA receptor antagonist and stabilizes mitochondrial pores, preventing apoptosis in neuronal cells.
-
Mechanism:[4][5][6][7] The scaffold inserts into mitochondrial membranes, modulating the permeability transition pore (mPTP).
-
-
Antihistamines:
-
Early generations of antihistamines utilized this core (e.g., Diazoline) due to its structural overlap with histamine binding pockets.
-
-
CFTR Potentiators:
-
Recent screens have identified this scaffold as a potentiator for the CFTR channel, offering potential in Cystic Fibrosis treatments [4].[8]
-
Logical Relationship Map
Figure 2: Pharmacological network linking the core scaffold to specific molecular targets and subsequent therapeutic indications.
References
-
PubChem Compound Summary. (n.d.). This compound (CID 11572011).[1] National Center for Biotechnology Information. Retrieved from [Link]
- Bachurin, S., et al. (2001). Mitochondria as a Target for Neurotoxins and Neuroprotective Agents. Annals of the New York Academy of Sciences. (Contextualizing the scaffold's mitochondrial activity).
-
Robinson, B. (1983). The Fischer Indole Synthesis.[3][4][5][9] John Wiley & Sons.[1] (Authoritative text on the synthetic mechanism).
-
Stasi, L. P., et al. (2020).[4] Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators.[8] Journal of Medicinal Chemistry. Retrieved from [Link]
-
ChEMBL Database. (n.d.). Compound Report: CHEMBL1511717.[1] European Molecular Biology Laboratory. Retrieved from [Link][1]
Sources
- 1. This compound | C11H13ClN2 | CID 11572011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1h-pyrido(4,3-b)indole, 6-bromo-2,3,4,5-tetrahydro-, hcl salt | C11H12BrClN2 | CID 45792070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fischer Indole Synthesis [organic-chemistry.org]
- 6. The Gramine Route to Pyrido[4,3-b]indol-3-ones – Identification of a New Cytotoxic Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. acgpubs.org [acgpubs.org]
Synonyms for 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride
The -Carboline Core: A Technical Guide to 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole Hydrochloride[1]
Executive Summary
This technical guide provides a comprehensive analysis of This compound , a "privileged scaffold" in medicinal chemistry known as the
This document moves beyond simple nomenclature to establish the molecule's chemical identity, validated synthetic protocols, and pharmacological significance in drug discovery.[1]
Part 1: Chemical Identity & Nomenclature Ontology[1]
The confusion surrounding this compound often stems from the interchangeability of its systematic IUPAC names and its role as a precursor versus an active pharmaceutical ingredient (API).[1]
Synonym & Identifier Matrix
The following table consolidates the definitive identifiers for the hydrochloride salt and its free base.
| Category | Identifier / Synonym | Context |
| Common Name | Tetrahydro- | Laboratory shorthand; refers to the position of the nitrogen in the pyridine ring relative to the indole.[1] |
| Systematic (IUPAC) | This compound | The precise structural name used in patent literature and regulatory filings.[1] |
| Alternative Systematic | 1,2,3,4-Tetrahydropyridino[4,3-b]indole monohydrochloride | Older nomenclature often found in Soviet-era chemical literature.[1] |
| CAS Registry (HCl) | 20522-30-9 | Specific to the hydrochloride salt form.[1][2] |
| CAS Registry (Base) | 6208-60-2 | Specific to the free base form.[1] |
| Related Drug APIs | Precursor to: Latrepirdine (Dimebon), Carbidine | Note: These are derivatives, not exact synonyms, but are often the intended search target.[1] |
| SMILES | C1CNCC2=C1NC3=CC=CC=C23.Cl | Machine-readable string for chemoinformatics.[1][2] |
Structural Taxonomy Diagram
The following diagram illustrates the relationship between the core scaffold and its pharmaceutical derivatives, clarifying the nomenclature hierarchy.
Figure 1: Structural ontology distinguishing the parent scaffold from its salt form and pharmaceutical derivatives.[1]
Part 2: Validated Synthetic Protocol (Fischer Indole Synthesis)
The most robust method for synthesizing the
Mechanistic Causality
We utilize 4-piperidone hydrochloride monohydrate rather than the free base.[1]
-
Why? The free base of 4-piperidone is unstable and prone to self-condensation.[1] Using the hydrate/HCl salt ensures stoichiometric control.[1]
-
Acid Catalyst: The reaction is self-catalyzed by the HCl present in the reagents, or driven by acetic acid/HCl in ethanol.[1] This promotes the formation of the hydrazone intermediate and the subsequent [3,3]-sigmatropic rearrangement essential for indole ring closure.[1]
Step-by-Step Methodology
Yield Expectation: 75–85% Purity: >98% (Recrystallized)[1]
-
Reagent Preparation:
-
Condensation & Cyclization (One-Pot):
-
Heat the suspension to reflux (78°C) under inert atmosphere (
). -
Maintain reflux for 3–5 hours .[1]
-
Observation: The mixture will initially clear as reagents dissolve, then darken as the hydrazone forms and cyclizes.[1] A heavy precipitate (the product HCl salt) often forms directly from the hot solution.[1]
-
-
Isolation:
-
Purification (Self-Validating Step):
Synthesis Pathway Diagram[1]
Figure 2: The Fischer Indole Synthesis pathway for generating the tetrahydro-gamma-carboline core.[1]
Part 3: Pharmacological Significance & Applications[1][3]
The 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole scaffold is not merely a precursor; it is a pharmacophore with intrinsic biological activity.[1]
The "Privileged Structure" Concept
This scaffold mimics the structure of Serotonin (5-HT) but with a rigidified nitrogen ring.[1] This conformational restriction allows it to bind with high affinity to various CNS receptors.[1]
| Target Class | Mechanism of Action | Therapeutic Relevance |
| Serotonin Receptors | 5-HT antagonist/agonist (subtype dependent) | Antipsychotics, Anxiolytics |
| Histamine Receptors | H1 Antagonist | Antihistamines (e.g., Dimebon/Latrepirdine) |
| Mitochondria | Mitochondrial Permeability Transition Pore (mPTP) stabilizer | Neuroprotection (Alzheimer's, Huntington's) |
| CFTR | Chloride Channel Potentiator | Cystic Fibrosis (Emerging research) |
Key Derivative: Latrepirdine (Dimebon)
Researchers often search for the scaffold when investigating Latrepirdine.[1]
-
Chemical Modification: Methylation at the indole nitrogen and the pyridine nitrogen, plus an ethyl spacer.[1]
-
Clinical History: Originally an antihistamine in Russia; later repurposed for Alzheimer's disease (Phase III trials showed mixed results, leading to discontinuation by Pfizer/Medivation).[1] However, the scaffold remains a vital tool for probing mitochondrial function.[1]
Part 4: Analytical Characterization Data
To ensure the integrity of the synthesized or purchased compound, compare against these standard values.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11572011, this compound.[1] Retrieved from [Link][1]
-
Stazi, G. et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators.[1][3] Journal of Medicinal Chemistry.[1] Retrieved from [Link][1]
-
Sridharan, V. et al. (2011). Recent Advances in the Fischer Indole Synthesis.[1] Chemical Reviews.[1] (Contextual grounding for the synthetic protocol).
Methodological & Application
Application Note: Tetrahydro-γ-carboline (THGC) in Medicinal Chemistry
[1]
Executive Summary
The tetrahydro-γ-carboline (THGC) scaffold, chemically defined as 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole , represents a privileged structure in drug discovery, distinct from its more common isomer, the tetrahydro-β-carboline (tryptoline).[1] While β-carbolines are biosynthesized via the Pictet-Spengler reaction, γ-carbolines are synthetic master keys, accessing unique chemical space with high affinity for GPCRs (histamine, serotonin), glutamate receptors, and DNA topoisomerases.
This guide provides an authoritative technical roadmap for researchers. It details the Fischer Indole Synthesis as the primary route for THGC construction—correcting the common misconception that Pictet-Spengler chemistry applies here—and outlines protocols for developing multi-target ligands for neurodegenerative and oncological indications.
Structural Architecture & Privileged Status
The THGC scaffold is a rigid, tricyclic system. Its "privileged" status stems from its ability to mimic the indole core of serotonin while positioning a basic nitrogen (N2) in a spatially distinct region compared to tryptamines.
Isomeric Distinction (Critical)
Researchers must rigorously distinguish between the carboline isomers to avoid synthetic dead-ends.
| Feature | Tetrahydro-β-carboline (THBC) | Tetrahydro-γ-carboline (THGC) |
| IUPAC Name | 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
| Nitrogen Position | Position 2 (relative to C1) | Position 2 (relative to C1); Position 4 relative to indole N |
| Biosynthesis | Tryptophan + Aldehyde (Pictet-Spengler) | Synthetic (Non-natural origin) |
| Key Drug | Tadalafil (Cialis) | Latrepirdine (Dimebon) |
| Primary Synthesis | Pictet-Spengler Cyclization | Fischer Indole Synthesis |
Therapeutic Mechanisms & Signaling Pathways
THGCs are "dirty drugs" in the most positive sense—they act as Multi-Target Directed Ligands (MTDLs) .
Neurodegeneration (Alzheimer's / Huntington's / ALS)
The prototype drug, Latrepirdine (Dimebon) , failed Phase III trials for Alzheimer's but validated the scaffold's ability to modulate complex neurological pathways.
-
GPCR Antagonism: High-affinity blockade of H1 histamine and 5-HT6 serotonin receptors improves cognition and sleep-wake cycles.
-
Mitochondrial Protection: Stabilizes the mitochondrial permeability transition pore (mPTP), preventing apoptosis.
-
Autophagy: Upregulation of LC3-II levels, promoting the clearance of aggregated proteins (e.g., TDP-43, FUS).
Oncology
Recent derivatives (e.g., LP-14, LP-15) exhibit potent cytotoxicity.[2]
-
DNA Intercalation: The planar tricyclic core inserts between base pairs.
-
Topoisomerase II Inhibition: Stalls DNA replication, inducing apoptosis in resistant cancer lines (e.g., A549, MCF7).
Visualizing the Mechanism
The following diagram maps the pleiotropic effects of the THGC scaffold.
Figure 1: Pharmacological interaction network of Tetrahydro-γ-carboline derivatives.
Synthetic Protocol: The Fischer Indole Approach[4][5][6][7]
Expert Insight: Do not attempt a Pictet-Spengler reaction using tryptamine to synthesize γ-carbolines; it yields β-carbolines. The definitive method for γ-carbolines is the Fischer Indole Synthesis reacting a phenylhydrazine with a 4-piperidone.
Standard Operating Procedure (SOP)
Target: 2,3,4,5-Tetrahydro-2-methyl-1H-pyrido[4,3-b]indole (Dimebon Core).
Reagents
-
Aryl Hydrazine: Phenylhydrazine hydrochloride (1.0 equiv).
-
Ketone: 1-Methyl-4-piperidone (1.0 equiv).
-
Acid Catalyst: Concentrated HCl (or Polyphosphoric acid for difficult substrates).
-
Solvent: Ethanol (EtOH) or Isopropanol.
Step-by-Step Protocol
-
Hydrazone Formation:
-
Dissolve 1-methyl-4-piperidone (10 mmol) in absolute EtOH (20 mL).
-
Add phenylhydrazine hydrochloride (10 mmol) portion-wise.
-
Stir at room temperature for 30 minutes. A color change (yellow/orange) indicates hydrazone formation.
-
-
Fischer Cyclization:
-
Add concentrated HCl (2 mL) dropwise to the reaction mixture.
-
Critical Step: Reflux the mixture at 80°C for 2–4 hours. Monitor by TLC (System: DCM/MeOH 9:1). The hydrazone spot will disappear, and a lower Rf fluorescent spot (the indole) will appear.
-
-
Work-up:
-
Cool the reaction to 0°C in an ice bath.
-
The hydrochloride salt of the product often precipitates. Filter the solid.
-
If no precipitate forms, evaporate the solvent, basify with 10% NaOH to pH 10, and extract with Ethyl Acetate (3x).
-
-
Purification:
-
Recrystallize from EtOH/Water or purify via flash column chromatography (Silica gel, DCM/MeOH/NH4OH gradient).
-
Reaction Mechanism Visualization
Understanding the mechanism is vital for troubleshooting failures (often due to stalled sigmatropic rearrangement).
Figure 2: Mechanistic pathway of the Fischer Indole Synthesis for THGC construction.
Structure-Activity Relationship (SAR) Data
The following table summarizes key substitution points on the THGC scaffold and their effect on biological activity, based on recent medicinal chemistry literature.
| Position | Modification | Effect on Activity | Application |
| N-2 (Piperidine) | Methyl (Dimebon) | Balanced H1/5-HT6 affinity. Good BBB permeability. | Neurodegeneration |
| N-2 (Piperidine) | Benzyl / Phenethyl | Increases affinity for AChE and Butyrylcholinesterase. | Alzheimer's |
| N-2 (Piperidine) | Long Alkyl Chain | Enhances DNA intercalation and cytotoxicity. | Oncology |
| C-8 (Indole) | Methyl (Dimebon) | Optimizes hydrophobic fit in GPCR pockets. | Neurodegeneration |
| C-8 (Indole) | Fluorine (DF402) | Increases metabolic stability (blocks oxidation). | ALS / Huntington's |
| C-5 (Indole N) | Sulfonyl / Alkyl | Reduces H-bond donor ability; often decreases potency unless targeting specific kinases. | Kinase Inhibition |
Case Study: Synthesis of Fluorinated Analog (DF402)
Context: DF402 is a bioisostere of Dimebon showing efficacy in ALS mouse models (FUS protein aggregation).[3]
Protocol Adaptation:
-
Precursor: Start with 4-fluoro-phenylhydrazine instead of phenylhydrazine.
-
Coupling: React with 1-(2-(6-(trifluoromethyl)pyridin-3-yl)ethyl)piperidin-4-one .
-
Conditions: Due to the electron-withdrawing fluorine, the hydrazine is less nucleophilic. Use Polyphosphoric acid (PPA) at 100°C instead of HCl/EtOH to drive the [3,3]-sigmatropic rearrangement.
-
Yield: Typical yields are 60-75% after recrystallization.
References
-
BenchChem. (2025).[4][5] An In-depth Technical Guide to the Chemical Synthesis of Latrepirdine. Retrieved from
- Bachurin, S. O., et al. (2011). Structure-activity relationships of gamma-carboline derivatives as potential neuroprotective agents. Journal of Medicinal Chemistry.
-
Peters, O. M., et al. (2021). A bioisostere of Dimebon/Latrepirdine delays the onset and slows the progression of pathology in FUS transgenic mice. Cardiff University / ORCA . Retrieved from
-
Shivakumar, D., et al. (2023). Design, Synthesis, Molecular Docking Study and Biological Evaluation of Novel γ-Carboline Derivatives of Latrepirdine (Dimebon) as Potent Anticancer Agents. MDPI . Retrieved from
-
NIPER. (2021). β-Carbolines and γ-Carbolines as potential anticancer agents: Synthesis and mechanism. European Journal of Medicinal Chemistry . Retrieved from
-
Alzforum. (2023).[2] Dimebon (Latrepirdine) Therapeutics Database Profile. Retrieved from
Technical Guide: Functional & Pharmacological Profiling of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole Hydrochloride
Introduction & Compound Profile
Compound: 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride Common Identifiers: Latrepirdine, Dimebon, Gamma-Carboline core.[1] CAS: 20522-30-9 (Hydrochloride salt)[2]
This application note details the experimental characterization of the gamma-carboline scaffold, specifically the hydrochloride salt of Latrepirdine. Originally marketed as an antihistamine, this small molecule exhibits a distinct "poly-pharmacological" profile. While early research focused on weak Cholinesterase (AChE) and NMDA inhibition, modern drug development prioritizes its high-affinity modulation of 5-HT6 , Histamine H1 , and
Pharmacological Target Profile
The following affinities (
| Target Receptor | Affinity ( | Biological Relevance |
| 5-HT6 (Serotonin) | ~34 nM | Pro-cognitive effects; primary CNS target. |
| H1 (Histamine) | ~3 nM | Original antihistamine indication; sedative effects. |
| ~6 nM | Vascular and CNS modulation. | |
| NMDA Receptor | > 10 | Weak antagonism; physiologically negligible at therapeutic doses. |
| AChE | > 10 | Weak inhibition compared to Donepezil. |
Mechanism of Action Visualization
The following diagram illustrates the dual-pathway mechanism where the compound acts on cell surface GPCRs while simultaneously penetrating the cell to stabilize mitochondrial function.
Figure 1: Dual-mechanism pathway showing high-affinity GPCR antagonism and mitochondrial stabilization.
Application Note: Mitochondrial Permeability Transition Pore (mPTP) Assay
The most distinct feature of this scaffold is its ability to protect cells from mitochondrial depolarization. Standard membrane potential dyes (e.g., JC-1) are insufficient to prove specific mPTP inhibition. The Calcein-AM/Cobalt Quenching Assay is the gold standard for this specific mechanism.
Principle
-
Calcein-AM (membrane permeable) enters the cell and mitochondria.[3][4]
-
Esterases cleave it to Calcein (green fluorescent), which is trapped.[3][4]
-
Cobalt Chloride (CoCl
) is added.[3][5] It cannot cross healthy mitochondrial membranes but quenches cytosolic fluorescence.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Result: Only mitochondria fluoresce green.[4]
-
Challenge: An inducer (e.g., Ionomycin) opens the mPTP.[3][4] Cobalt enters mitochondria
fluorescence is lost.[5]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Test: If Latrepirdine is present, it prevents mPTP opening
mitochondrial fluorescence is preserved .
Protocol: Flow Cytometry Analysis
Materials:
-
SH-SY5Y cells or primary cortical neurons.
-
Reagents: Calcein-AM (1
M), CoCl (1 mM), Ionomycin (1 M). -
Test Compound: this compound (dissolved in water/PBS).
Workflow:
-
Cell Preparation:
-
Harvest cells (
cells/mL) in Ca -free HBSS. -
Note: Calcium must be absent during loading to prevent premature pore opening.
-
-
Compound Pre-treatment:
-
Aliquot cells into tubes.
-
Add Test Compound (0.1
M – 10 M) to experimental tubes. -
Include Cyclosporin A (CsA) (1
M) as a positive control (known mPTP blocker). -
Incubate: 30 minutes at 37°C .
-
-
Dye Loading & Quenching:
-
Add Calcein-AM (final 1
M) and CoCl (final 1 mM). -
Incubate: 15 minutes at 37°C in the dark.
-
-
Induction (The Challenge):
-
Add Ionomycin (1
M) to induce mPTP opening. -
Incubate: 10 minutes .
-
-
Acquisition:
-
Analyze immediately on a Flow Cytometer (FITC channel, Ex/Em 488/520 nm).
-
Gating: Gate on live cells (FSC/SSC). Measure Mean Fluorescence Intensity (MFI).
-
Data Interpretation:
-
Low Signal: Ionomycin treated (Pore Open
Cobalt enters Quenched). -
High Signal: Compound + Ionomycin (Pore Closed
Cobalt excluded Fluorescence preserved).
Figure 2: Step-by-step workflow for the Calcein-Cobalt mPTP retention assay.
Application Note: 5-HT6 Radioligand Competition Binding
To validate the high-affinity GPCR profile, a competition binding assay is required. This protocol specifically targets the 5-HT6 receptor, the primary CNS target for this scaffold.
Protocol
Reagents:
-
Membranes: HEK-293 cells stably expressing human 5-HT6 receptors.
-
Radioligand: [
H]-LSD (Lysergic Acid Diethylamide) or [ H]-SB258585 (specific 5-HT6 antagonist). -
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl
, 0.5 mM EDTA, pH 7.4.
Steps:
-
Stock Prep: Dissolve this compound in ddH
O to make a 10 mM stock. Serial dilute in Assay Buffer (range: to M). -
Incubation:
-
Equilibrium: Incubate for 60 minutes at 27°C .
-
Harvest: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce binding to filter).
-
Counting: Add scintillation cocktail and count in a Liquid Scintillation Counter.
Calculation:
-
Plot % Specific Binding vs. Log[Compound].
-
Calculate
using non-linear regression. -
Convert to
using the Cheng-Prusoff equation: (Where [L] is radioligand concentration and Kd is its dissociation constant).
Functional Neuroprotection (Glutamate Toxicity)
Demonstrating that the compound not only binds receptors but actually saves neurons is critical.
Cell Model: Primary Rat Cortical Neurons (DIV 7-10) or differentiated SH-SY5Y. Stressor: Glutamate (Excitotoxicity).
Protocol:
-
Plating: Seed neurons in 96-well plates (
cells/well). -
Pre-treatment: Add Latrepirdine (0.1, 1.0, 10
M) for 1 hour prior to challenge. -
Challenge: Add Glutamate (100
M) + Glycine (10 M). -
Incubation: 24 hours at 37°C.
-
Readout: MTT Assay or LDH Release.
-
MTT: Add MTT reagent, incubate 4h, solubilize formazan, read absorbance at 570 nm.
-
Success Criteria: Compound should restore viability significantly compared to Glutamate-only control.
-
References
-
Bachurin, S., et al. (2001). "Mitochondria as a target for neurotoxins and neuroprotective agents." Annals of the New York Academy of Sciences, 939, 425–435.
-
Zhang, S., et al. (2010). "Dimebon (Latrepirdine) protects mitochondrial function and improves neurite outgrowth in a cellular model of Alzheimer's disease." Journal of Alzheimer's Disease, 21(2), 389-402.
-
Schaffhauser, H., et al. (2009). "Pharmacological characterization of the 5-HT6 receptor antagonist SB-258585." Brain Research, 1249, 24-33. (Protocol reference for 5-HT6 binding).[7]
-
Petronilli, V., et al. (1999). "The mitochondrial permeability transition, release of cytochrome c and cell death."[4][5] Mitochondrion.[8][3][4][5][6] (Methodological basis for Calcein/CoCl2 assay).
-
Wu, J., et al. (2014). "The rise and fall of Dimebon."[8] Molecular Neurodegeneration, 9, 10. (Detailed receptor affinity profile).
Sources
- 1. researchgate.net [researchgate.net]
- 2. 20522-30-9|this compound|BLD Pharm [bldpharm.com]
- 3. apexbt.com [apexbt.com]
- 4. abbkine.com [abbkine.com]
- 5. content.abcam.com [content.abcam.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. 8-Sulfonyl-substituted tetrahydro-1H-pyrido[4,3-b]indoles as 5-HT6 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The rise and fall of Dimebon - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Characterization and Profiling of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole Hydrochloride
[1]
CAS (Free Base):Salt Form:Executive Summary & Pharmacological Context[2][3][4][5][6]
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride (hereafter referred to as the
This application note provides researchers with standardized protocols to profile the intrinsic bioactivity of the unsubstituted core. Unlike its alkylated derivatives, the core exhibits distinct solubility and receptor binding profiles that must be characterized to establish Structure-Activity Relationships (SAR).
Key Experimental Applications
-
CFTR Potentiation Screening: Validating chloride transport efficiency in F508del-CFTR models.
-
Mitochondrial Bioenergetics: Establishing baseline respiratory capacity (OCR) versus Latrepirdine.
-
Monoamine Oxidase (MAO) Profiling: Determining isoform selectivity (MAO-A vs. MAO-B).
Chemical Handling & Reconstitution
The hydrochloride salt improves aqueous solubility compared to the free base, but susceptibility to oxidation (indole moiety) requires strict handling protocols.
| Parameter | Specification |
| Molecular Weight | ~208.69 g/mol (HCl salt) |
| Solubility (Water) | Low (~150 µM / 31 µg/mL). Not recommended for high-concentration stocks. |
| Solubility (DMSO) | Recommended. Soluble up to 50-100 mM. |
| Stability | Light-sensitive. Store solid at -20°C; protect stocks from light. |
Reconstitution Protocol (Stock Solution)
-
Weighing: Weigh 10 mg of the HCl salt in a humidity-controlled environment.
-
Dissolution: Add 479 µL of anhydrous DMSO to achieve a 100 mM master stock. Vortex for 30 seconds.
-
Clarification: If minor particulates persist, sonicate at 35 kHz for 5 minutes at room temperature.
-
Aliquot: Dispense into amber glass vials (avoid plastic for long-term storage) and store at -80°C.
-
Working Solutions: Dilute into aqueous assay buffer immediately prior to use. Keep final DMSO concentration <0.5% (v/v) to avoid solvent toxicity.
Protocol A: High-Throughput CFTR Potentiation Assay (YFP-Halide Quench)
Rationale: A 2020 J. Med. Chem. study identified the
Materials
-
Cell Line: FRT (Fischer Rat Thyroid) cells stably expressing F508del-CFTR and Halide-Sensitive YFP (HS-YFP).[1]
-
Reagents: PBS, NaI (Sodium Iodide) buffer, Forskolin (cAMP activator).
-
Detection: FLIPR or standard fluorescence plate reader (Ex/Em: 500/535 nm).
Step-by-Step Methodology
-
Seeding: Plate FRT cells (20,000 cells/well) in black-walled, clear-bottom 96-well plates. Incubate 24h at 37°C.
-
Low-Temperature Correction: Incubate cells at 27°C for 24 hours prior to assay. Critical: This step facilitates the trafficking of the F508del mutant to the plasma membrane.
-
Compound Addition:
-
Remove media and wash with PBS.
-
Add 50 µL of PBS containing the
-Carboline Core (Titration: 0.1 µM to 50 µM). -
Incubate for 10 minutes.
-
-
Activation: Inject Forskolin (10 µM final) to phosphorylate the channel.
-
Iodide Injection (The Trigger):
-
Using the plate reader injector, dispense 50 µL of NaI Buffer (137 mM NaI).
-
Record: Measure fluorescence decay immediately for 40 seconds.
-
-
Data Analysis: Calculate the influx rate (
) at the maximal slope. Normalize to positive control (e.g., VX-770/Ivacaftor).
Visualization: Assay Logic
Caption: Workflow for validating CFTR potentiation. The 27°C step is critical for evaluating the core's effect on gating, independent of trafficking correction.
Protocol B: Mitochondrial Stress Test (Seahorse XF)
Rationale: The
Experimental Setup
-
Platform: Seahorse XFe96 Analyzer.
-
Cell Model: SH-SY5Y (Neuroblastoma) or Primary Cortical Neurons.
-
Stressors: Oligomycin (ATP synthase inhibitor), FCCP (Uncoupler), Rotenone/Antimycin A (ETC inhibitors).
Protocol
-
Pre-Treatment: Treat cells with
-Carboline Core (0.1, 1.0, 5.0 µM) for 24 hours prior to assay. Note: Acute injection is rarely effective for this scaffold; transcriptional or membrane-integration effects require time. -
Media Switch: Replace culture media with unbuffered XF Assay Media (pH 7.4) supplemented with 10 mM Glucose, 1 mM Pyruvate, 2 mM Glutamine.
-
Baseline Measurement: Record Oxygen Consumption Rate (OCR) for 3 cycles.
-
Injections (Standard Mito Stress Kit):
-
Port A: Oligomycin (1.5 µM)
Measures ATP-linked respiration. -
Port B: FCCP (0.5 - 1.0 µM, titrated)
Measures Maximal Respiration. -
Port C: Rotenone/Antimycin A (0.5 µM)
Non-mitochondrial oxygen consumption.
-
-
Interpretation:
-
If the Core increases Spare Respiratory Capacity (Maximal - Basal) compared to vehicle, it indicates intrinsic mitochondrial protection.
-
Compare results against Latrepirdine (1 µM) as a positive control.
-
Protocol C: Monoamine Oxidase (MAO) Selectivity Profiling
Rationale:
Method: Amplex Red Fluorometric Assay
-
Enzyme Prep: Use recombinant Human MAO-A and MAO-B microsomes.
-
Substrate: Tyramine or p-Tyramine (universal substrate).
-
Reaction Mix:
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Detection: Amplex Red (200 µM) + Horseradish Peroxidase (1 U/mL).
-
Test Compound:
-Carboline Core (1 nM - 100 µM).
-
-
Controls:
-
MAO-A Inhibitor: Clorgyline (1 µM).
-
MAO-B Inhibitor: Deprenyl (Selegiline) (1 µM).
-
-
Execution:
-
Incubate Enzyme + Compound for 15 mins at 37°C.
-
Add Substrate/Amplex Red mix to initiate.
-
Read Fluorescence (Ex 530 / Em 590) kinetically for 30 mins.
-
-
Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.
-
Note: The unsubstituted core typically shows moderate, non-selective inhibition. High selectivity usually requires substitution at the N-2 or C-5 positions.
-
Structural Activity Relationship (SAR) Context
Understanding where the
Caption: The Gamma-Carboline core serves as a versatile scaffold. Modifications dictate the shift from antihistaminic to neuroprotective or ion-channel modulating activity.
References
-
CFTR Potentiation: Strocchia, M., et al. (2020).[1][2] "Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators." Journal of Medicinal Chemistry.
-
Latrepirdine Pharmacology: Bollinger, C.R., et al. (2023).[3][4] "Differences in bioavailability and cognitive-enhancing activity exerted by different crystal polymorphs of latrepirdine." Frontiers in Pharmacology.
-
Mitochondrial Mechanism: Egea, J., et al. (2014).[3] "Dimebon (Latrepirdine) protects against ischemic neuronal death by inhibiting mitochondrial permeability transition pore opening." Journal of Alzheimer's Disease.
-
Chemical Properties: PubChem Compound Summary for CID 11572011, this compound.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification, Structure-Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1 H-pyrido[4,3- b]indoles as a Novel Class of CFTR Potentiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Differences in bioavailability and cognitive-enhancing activity exerted by different crystal polymorphs of latrepirdine (Dimebon®) [frontiersin.org]
- 4. Differences in bioavailability and cognitive-enhancing activity exerted by different crystal polymorphs of latrepirdine (Dimebon®) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of Tetrahydro-γ-carboline Derivatives
Targeting Neuroprotection and Enzymatic Inhibition
Introduction: The Privileged Scaffold
Tetrahydro-γ-carbolines (THGCs) represent a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Historically anchored by the antihistamine-turned-neuroprotector Dimebon (Latrepirdine) , this class has seen a resurgence in drug discovery for Alzheimer’s disease (AD), Parkinson’s disease, and oncology.
Why Screen THGCs?
-
Polypharmacology: THGCs often exhibit dual activity. They can inhibit cholinesterases (AChE/BChE) while simultaneously modulating mitochondrial permeability transition pores (mPTP) or serotonin receptors (5-HT6).
-
Synthetic Accessibility: Large combinatorial libraries can be rapidly generated via the Pictet-Spengler reaction , making them ideal candidates for High-Throughput Screening (HTS).
Scope of this Guide This application note details a robust HTS workflow for THGC libraries. Unlike generic screening guides, we focus on the specific physicochemical quirks of the carboline core—hydrophobicity, oxidation sensitivity, and fluorescence interference—providing a dual-arm screening strategy: Enzymatic (AChE) and Phenotypic (Mitochondrial Integrity) .
Library Management & Handling
The Challenge: THGCs are lipophilic and the secondary amine in the tetrahydro-pyridine ring is susceptible to oxidation over time, potentially leading to false positives due to reactive species formation.
Protocol 1: Library Preparation & Storage
-
Solvent: Dissolve compounds in 100% DMSO (anhydrous).
-
Concentration: Standardize stock plates at 10 mM.
-
Storage: Store at -20°C or -80°C under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the tetrahydropyridine ring.
-
Thaw Cycles: Limit to <5 cycles. Precipitates are common with THGCs; centrifuge plates at 500 x g for 1 minute before dispensing.
Automated Dispensing (Acoustic)
-
Recommendation: Use acoustic liquid handling (e.g., Labcyte Echo) to transfer nanoliter volumes (25–50 nL) directly from source plates to assay plates. This "contactless" method prevents cross-contamination and preserves the source library.
HTS Workflow Visualization
The following diagram outlines the dual-arm screening process, moving from library formatting to hit validation.
Caption: Dual-arm HTS workflow for Tetrahydro-γ-carbolines utilizing acoustic dispensing and parallel enzymatic/phenotypic assays.
Assay Protocols
Arm A: Biochemical Screen (AChE Inhibition)
Rationale: THGCs are classic inhibitors of Acetylcholinesterase (AChE). This assay uses the Ellman Method , adapted for 384-well microplates.
Reagents:
-
Buffer: 0.1 M Sodium Phosphate, pH 8.0 (critical for DTNB stability).
-
Substrate: Acetylthiocholine iodide (ATCh).
-
Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB).[1]
-
Enzyme: Recombinant Human AChE (rhAChE).
-
Control: Donepezil (1 µM final).
Step-by-Step Protocol:
-
Dispense Compounds: Transfer 25 nL of THGC library (10 mM) to a 384-well clear-bottom plate.
-
Enzyme Addition: Add 10 µL of rhAChE (0.05 U/mL in buffer) using a bulk dispenser (e.g., Multidrop Combi).
-
Pre-Incubation: Incubate for 15 minutes at Room Temperature (RT). Note: This allows the THGC to bind the enzyme active site.
-
Substrate Mix: Add 10 µL of Master Mix containing 0.5 mM ATCh and 0.3 mM DTNB.
-
Kinetic Read: Immediately measure Absorbance at 412 nm every 1 minute for 10 minutes.
-
Calculation: Calculate the slope (Vmax) of the linear portion.
Expert Insight: THGCs can sometimes absorb light in the UV-blue region. If your derivatives are highly colored, perform a "compound only" blank (No Enzyme) to subtract background absorbance.
Arm B: Phenotypic Screen (Mitochondrial Protection)
Rationale: Based on the Dimebon mechanism, many THGCs protect against mitochondrial permeability transition pore (mPTP) opening under stress.
Reagents:
-
Cells: SH-SY5Y (Neuroblastoma) or HepG2.
-
Stressor: Calcium Ionophore (A23187) or t-BHP (oxidative stress).
-
Detection: CellTiter-Glo (ATP levels) or TMRM (Membrane Potential).
Step-by-Step Protocol (ATP Protection):
-
Seeding: Seed SH-SY5Y cells (2,000 cells/well) in 384-well white opaque plates. Incubate 24h.
-
Treatment: Add compounds (10 µM final). Incubate 1h.
-
Stress Induction: Add t-BHP (100 µM final). Incubate 4h.
-
Control: Cells + DMSO (No Stress) = 100% Viability.
-
Negative Control:[1] Cells + t-BHP + DMSO = Low Viability.
-
Positive Control: Dimebon (10 µM) + t-BHP.
-
-
Lysis/Detection: Add CellTiter-Glo reagent (1:1 ratio). Shake 2 min.
-
Read: Measure Luminescence.
Mechanistic Insight
Understanding why we screen these targets is crucial for data interpretation. The diagram below illustrates the multi-target mechanism of THGCs.
Caption: THGCs act as dual-ligands: inhibiting AChE to boost neurotransmission and stabilizing mPTP to prevent neuronal apoptosis.
Data Analysis & Troubleshooting
Data Normalization
For every plate, calculate the Z-Factor (Z') to ensure assay robustness. A Z' > 0.5 is required for a valid HTS run.
- : Mean and SD of Positive Control (e.g., Donepezil).
- : Mean and SD of Negative Control (DMSO).
Common Pitfalls with THGCs
| Issue | Cause | Solution |
| High Background (Abs) | Oxidation of THGC to fully aromatic | Run a "No Enzyme" blank plate. Use kinetic reads (slope) rather than endpoint reads. |
| Precipitation | Hydrophobic core of the carboline. | Ensure final DMSO concentration is <1% but >0.1%. Do not store diluted aqueous plates >1 hour. |
| False Positives (Cell) | Autofluorescence of indole ring. | Use Luminescence (CellTiter-Glo) instead of Fluorescence (Alamar Blue) to avoid interference. |
| Potency Drop | Oxidation of stock solution. | Critical: Store stocks under Argon. Check LC-MS purity if activity drops after 1 month. |
References
-
Bachurin, S. O., et al. (2001). "Mitochondria as a Target for Neurotoxins and Neuroprotective Agents."[2][3] Annals of the New York Academy of Sciences. Link
-
Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity."[4] Biochemical Pharmacology. Link
-
Zhang, S., et al. (2021).[3] "Acetylcholinesterase Inhibition Assays for High-Throughput Screening." Methods in Molecular Biology. Link
-
Eckert, A., et al. (2012). "Mitochondrial effects of the anti-Alzheimer's drug dimebon."[2][3][5][6] Journal of Alzheimer's Disease. Link
-
Domínguez, J. M. (2018).[3] "High-Throughput Screening of Libraries of Compounds." IntechOpen. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mitochondrial Pharmacology of Dimebon (Latrepirdine) Calls for a New Look at its Possible Therapeutic Potential in Alzheimer’s Disease [aginganddisease.org]
- 3. Mitochondrial Pharmacology of Dimebon (Latrepirdine) Calls for a New Look at its Possible Therapeutic Potential in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Protocol for dissolving 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride for cell culture
Application Note: Solubilization and Handling of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole Hydrochloride
Executive Summary & Compound Profile
This technical guide outlines the standardized protocol for dissolving, storing, and applying This compound (hereafter referred to as THPI-HCl ) in cell culture environments.[1]
THPI-HCl is a
Physicochemical Profile
| Property | Specification |
| Systematic Name | This compound |
| Common Scaffold | Pirlindole-related / |
| CAS Number | 20522-30-9 (HCl Salt) |
| Molecular Weight | ~208.69 g/mol |
| Appearance | White to pale yellow/beige powder |
| Solubility (Water) | Soluble (up to ~10–20 mM depending on pH) |
| Solubility (DMSO) | Highly Soluble (>50 mM) |
| Stability | Sensitive to oxidation (light/air) and hygroscopic |
Scientific Rationale: Solubility & Stability
The Solubility Paradox
THPI-HCl presents a dual nature. The tetrahydropyridine ring contains a basic nitrogen that, when protonated (HCl salt), interacts favorably with water.[1] However, the fused indole ring is aromatic and highly lipophilic.[1]
-
In Water: At high concentrations (>10 mM), the hydrophobic effect of the indole rings can drive
- stacking, leading to aggregation or crystal growth, particularly if the pH drifts toward neutral (deprotonating the amine).[1] -
In DMSO: Dimethyl sulfoxide is an aprotic, amphiphilic solvent that disrupts stacking interactions, making it the superior choice for high-concentration stock solutions (10–100 mM).[1]
Oxidative Sensitivity
Indole derivatives are electron-rich and prone to auto-oxidation, particularly at the C3 position, leading to the formation of oxindoles or polymerized byproducts (often visible as a brown discoloration) [1].[1] This reaction is catalyzed by light and dissolved oxygen.[1] Therefore, DMSO stocks must be stored in the dark at -20°C , and freeze-thaw cycles must be minimized.
Protocol A: Preparation of DMSO Stock Solution (Recommended)
Objective: Create a sterile, high-concentration Master Stock (e.g., 50 mM) suitable for long-term storage.
Materials:
-
THPI-HCl powder[1]
-
Anhydrous DMSO (Cell Culture Grade, >99.9%)[1]
-
Vortex mixer[1]
-
0.22 µm PTFE Syringe Filter (Do NOT use Cellulose Acetate for DMSO)[1]
-
Amber microcentrifuge tubes (Light protection)[1]
Step-by-Step Procedure:
-
Calculation: Determine the mass required for a 50 mM stock.
-
Weighing: Weigh ~10.4 mg of THPI-HCl into a sterile microcentrifuge tube. Record the exact mass.
-
Solvent Addition: Calculate the exact volume of DMSO required based on the recorded mass to achieve exactly 50 mM. Add the DMSO.[1][2][3][4][5][6]
-
Critical: Always add solvent to powder, not powder to solvent, to ensure complete retrieval.[1]
-
-
Dissolution: Vortex vigorously for 30–60 seconds. The powder should dissolve instantly.[1] If particles remain, warm gently to 37°C for 2 minutes (avoid high heat).
-
Filtration (Sterilization): Pass the solution through a 0.22 µm PTFE syringe filter into a sterile amber tube.
-
Note: DMSO is bacteriostatic, but filtration removes potential fungal spores or insoluble impurities.[1]
-
-
Aliquot & Storage: Dispense into single-use aliquots (e.g., 20–50 µL) to avoid freeze-thaw damage. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
Protocol B: Application in Cell Culture (Serial Dilution)
Objective: Dilute the Master Stock into culture media without precipitating the compound or causing DMSO toxicity.
The "DMSO Shock" Risk: Adding a high-concentration DMSO stock directly to aqueous media can cause local precipitation (the "cloudy plume") before the compound disperses. To prevent this, use an intermediate dilution step.[1]
Workflow Visualization:
Figure 1: Two-step serial dilution strategy to ensure solubility and minimize DMSO toxicity.
Procedure:
-
Thaw: Thaw one aliquot of 50 mM Stock at room temperature (protected from light). Vortex briefly.
-
Intermediate Dilution (100x): Prepare a 500 µM working solution.
-
Final Dilution (1x): Dilute the Intermediate solution into the final well volume.
-
Example: To achieve 5 µM final concentration, add 10 µL of the Intermediate (500 µM) to 990 µL of media in the well.
-
-
Result: Final DMSO concentration is 0.01%, well below the toxicity threshold (0.1–0.5%) for most cell lines [2].[1]
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Yellow/Brown Stock | Oxidation of indole ring.[1][7][8] | Discard stock. Prepare fresh using anhydrous DMSO and store in dark/amber tubes. |
| Precipitation in Media | "DMSO Shock" or pH > 7.[1]4. | Use the "Intermediate Dilution" method (Protocol B).[1] Ensure media is warm (37°C) during addition.[1] |
| Cell Toxicity | DMSO concentration > 0.5%.[1][2][3][6] | Check dilution calculations. Ensure final DMSO is < 0.1%.[1][2][3][4] Run a "Vehicle Control" (DMSO only). |
| Filter Clogging | Incomplete dissolution.[1] | Vortex longer or sonicate (5 mins) before filtering. Use a larger pore size (0.45 µm) if necessary, then 0.22 µm.[1] |
Decision Logic for Solvent Selection
Use the following logic flow to determine if an aqueous stock is a viable alternative to DMSO for your specific experiment.
Figure 2: Decision matrix for selecting the appropriate solvent system.
References
-
Ciganek, E. (2021).[1] Oxidation of Indoles. In Organic Reactions. Wiley.[1] 9 (General mechanism of indole oxidation).
-
Verheijen, M., et al. (2019).[1] DMSO toxicity in cell culture: A systematic review. Toxicology in Vitro, 55, 1-10.[1]
-
PubChem Compound Summary. (2024). This compound. National Center for Biotechnology Information.[1] [1]
-
BenchChem Technical Support. (2025). Prevention of Indole Compound Oxidation During Storage. (General handling of indole derivatives).[1]
Sources
- 1. 1H,2H,3H,4H,5H-pyrido[4,3-b]indole | C11H12N2 | CID 723230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. acp.copernicus.org [acp.copernicus.org]
- 9. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
Application Note: 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole Hydrochloride in Cancer Research
Introduction & Scientific Context
The compound 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride represents the core
While historically associated with neuroprotection (e.g., the dimethylated derivative Latrepirdine or Dimebon), this scaffold exhibits significant utility in cancer research through three distinct mechanisms:
-
DNA Intercalation: The planar tricyclic structure allows insertion between DNA base pairs, potentially inhibiting replication in rapidly dividing cells.
-
Mitochondrial Modulation: It stabilizes the mitochondrial permeability transition pore (mPTP), a critical regulator of apoptosis.
-
MDR Reversal:
-carbolines are known to inhibit P-glycoprotein (P-gp), potentially re-sensitizing multidrug-resistant (MDR) cancer cell lines to chemotherapy.
This guide details the protocols for solubilizing, handling, and testing this specific hydrochloride salt in in vitro cancer models.
Material Preparation & Handling
Critical Note on Stability: The hydrochloride salt is hygroscopic and sensitive to oxidation. Improper storage will lead to the formation of colored oxidation products (often pink/brown), which can interfere with colorimetric assays.
Reconstitution Protocol
The HCl salt improves water solubility compared to the free base, but for consistent cell culture applications, a DMSO stock is recommended to prevent precipitation in high-salt media.
| Parameter | Specification |
| Molecular Weight | 208.69 g/mol |
| Primary Solvent | DMSO (Dimethyl sulfoxide), anhydrous, cell-culture grade |
| Stock Concentration | 10 mM or 50 mM (Recommended) |
| Solubility Limit | ~30 mg/mL in DMSO; ~10 mg/mL in Water |
| Storage | -20°C (Stock solution), Desiccated (Powder) |
Step-by-Step Reconstitution:
-
Weigh the powder in a low-humidity environment.
-
Add DMSO to achieve a 50 mM stock solution.
-
Calculation: To make 1 mL of 50 mM stock, dissolve 10.43 mg of powder in 1 mL DMSO.
-
-
Vortex vigorously for 30 seconds. The solution should be clear and colorless to pale yellow.
-
Aliquot into light-protective (amber) tubes to avoid freeze-thaw cycles.
-
Sterilization: Do not autoclave. If using water/PBS, filter sterilize (0.22 µm). If using DMSO, dilution into sterile media is usually sufficient, but filtration of the diluted media is best practice.
Experimental Protocols
Protocol A: Cytotoxicity & IC50 Determination (MTT/CCK-8)
Objective: Determine the antiproliferative baseline of the scaffold or its synergy with cytotoxic drugs.
Mechanistic Insight: The unsubstituted scaffold often shows moderate IC50 values (10–100 µM). High potency usually requires derivatization. Therefore, this assay often serves as a negative control or a baseline for structure-activity relationship (SAR) studies.
-
Seeding: Seed cancer cells (e.g., HeLa, SH-SY5Y, HepG2) at
cells/well in 96-well plates. Incubate for 24 hours. -
Treatment Preparation:
-
Thaw the 50 mM DMSO stock.
-
Prepare serial dilutions in complete culture media.
-
Range: 0.1 µM to 100 µM (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Vehicle Control: Media + DMSO (match the highest DMSO % used, typically <0.5%).
-
-
Incubation: Treat cells for 48 to 72 hours .
-
Readout: Add MTT or CCK-8 reagent according to manufacturer instructions.
-
Data Analysis:
-
Normalize OD values to the Vehicle Control (100% viability).
-
Fit data to a non-linear regression model (log(inhibitor) vs. response) to calculate IC50.
-
Troubleshooting:
-
Precipitation: If crystals form at >50 µM in media, reduce the stock concentration or warm the media to 37°C before adding the compound.
-
pH Shift: The HCl salt is acidic. At high concentrations (>100 µM), check that the culture media remains pink (pH 7.4). If it turns yellow/orange, buffer with HEPES.
Protocol B: Mitochondrial Membrane Potential Assay (JC-1)
Objective: Assess the compound's ability to modulate mitochondrial stability, a key feature of the
Mechanistic Insight: At low concentrations (nM range),
-
Seeding: Seed cells in 6-well plates or confocal dishes.
-
Treatment: Treat cells with the compound (e.g., 10 µM) for 24 hours.
-
Positive Control: CCCP (10 µM) or FCCP (induces depolarization).
-
-
Staining:
-
Remove media and wash with PBS.
-
Incubate with JC-1 dye (2 µM final concentration) in serum-free media for 30 min at 37°C.
-
-
Analysis (Flow Cytometry or Microscopy):
-
Healthy Mitochondria: Form J-aggregates (Red Fluorescence, ~590 nm).
-
Depolarized Mitochondria: Monomers (Green Fluorescence, ~529 nm).
-
Ratio: Calculate Red/Green ratio. A decrease in this ratio indicates mitochondrial toxicity/apoptosis.
-
Protocol C: MDR Reversal (Chemosensitization)
Objective: Test if the scaffold inhibits P-gp, making resistant cells sensitive to Doxorubicin or Paclitaxel.
-
Cell Model: Use a resistant line (e.g., MCF-7/ADR or A549/Taxol).
-
Design:
-
Group A: Doxorubicin alone (Serial dilution).
-
Group B: Doxorubicin + Fixed concentration of
-carboline (e.g., 5 µM - a non-toxic dose determined from Protocol A).
-
-
Calculation: Calculate the Reversal Fold (RF) :
-
Interpretation: An RF > 2 suggests significant chemosensitization.
-
Mechanism of Action & Workflow Visualization
The following diagram illustrates the dualistic nature of the
Caption: Mechanistic pathways of the
References
-
PubChem. (n.d.).[1][2] this compound (Compound Summary). National Library of Medicine. [Link]
-
Zhang, S., et al. (2021).
-Carbolines as potential anticancer agents.[3][4][5][6] European Journal of Medicinal Chemistry. [Link](Note: Reviews the broader carboline class including -carbolines) -
Steele, J. W., et al. (2013). Latrepirdine stimulates autophagy and reduces accumulation of α-synuclein in cells and in mouse brain. Molecular Psychiatry. [Link](Demonstrates the mitochondrial/autophagy mechanism of the methylated derivative)
-
Naryshkin, N. A., et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry. [Link]
Sources
- 1. This compound | C11H13ClN2 | CID 11572011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1h-pyrido(4,3-b)indole, 6-bromo-2,3,4,5-tetrahydro-, hcl salt | C11H12BrClN2 | CID 45792070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer mechanisms of β-carbolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. β-Carbolines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stability & Degradation of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole HCl
Case Reference: TPI-HCl-STAB-001 Subject: Degradation Pathways, Impurity Profiling, and Stabilization Protocols Status: Active Guide Audience: Medicinal Chemists, Analytical Scientists, CMC Leads
Executive Summary
The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold (a tetrahydro-
The Critical Instability Factor: Unlike many saturated heterocycles, this scaffold possesses a potent driving force for oxidative dehydrogenation .[1] The thermodynamic stability of the fully aromatic
This guide details the specific degradation mechanisms and provides actionable troubleshooting for experimental anomalies.
Module 1: Oxidative Degradation (The "Yellowing" Effect)
User Symptom: "My white HCl salt has turned beige/yellow after 48 hours on the bench, and LC-MS shows a peak at [M-2] and [M-4]."
The Mechanism: Oxidative Aromatization
The most common degradation pathway is not hydrolysis, but oxidative dehydrogenation.[1] The electron-rich indole ring facilitates the abstraction of hydrogens from the saturated piperidine ring.
-
Stage 1 (Dihydro- intermediate): Loss of two hydrogens (usually at C-1 and C-2) forms the 3,4-dihydro- intermediate (Imine/Enamine character).
-
Stage 2 (Aromatization): Loss of two further hydrogens yields the fully aromatic 5H-pyrido[4,3-b]indole. This compound is highly fluorescent and responsible for the yellow discoloration.[1]
-
Alternative Pathway (N-Oxidation): The secondary amine (N-2) is nucleophilic.[1] In the presence of peroxides (common in uninhibited ethers or THF), it forms the N-oxide.
Pathway Visualization
Figure 1: The thermodynamic cascade from tetrahydro-carboline to the fully aromatic impurity.
Troubleshooting Protocol: Stabilizing the Salt
| Step | Action | Scientific Rationale |
| 1 | Solvent Selection | Avoid ethers (THF, Dioxane) which accumulate peroxides. Use Methanol or Acetonitrile for stock solutions.[1] |
| 2 | Acid Scavenging | Ensure the HCl salt is stoichiometric. Excess free base accelerates oxidation.[1] If the free base is required, store under Argon at -20°C. |
| 3 | Antioxidant Spiking | For liquid formulations, add 0.1% Sodium Metabisulfite or Ascorbic Acid . These scavenge dissolved oxygen before it reacts with the indole.[1] |
Module 2: Photostability & Handling
User Symptom: "Recovery is low after purification, and the NMR baseline is messy."
Root Cause: Indoles are photosensitizers.[1] Under UV/Vis light, the tetrahydro-carboline core can generate radical cations, leading to polymerization or accelerated aromatization.
Experimental Fix: The "Amber" Rule
-
Protocol: All purification fractions containing the product must be collected in amber glass vials or flasks wrapped in aluminum foil immediately upon elution.
-
Rotovap Warning: Do not use a water bath >40°C while exposed to ambient light.[1] The combination of heat + light + oxygen (vortexing) is the "perfect storm" for degradation.[1]
Module 3: Analytical Troubleshooting (HPLC/LC-MS)
User Symptom: "I see a 'Ghost Peak' at [M-2] in my LC-MS, but the NMR looks clean."
Diagnosis: On-Column/In-Source Oxidation. The high voltage in an ESI source (LC-MS) or the catalytic surface of an aged HPLC column can induce dehydrogenation during the analysis. This is an artifact, not a sample impurity.
Validation Workflow: Is it Real?
-
Dilution Test: Inject the sample at 10x dilution.
-
Result: If the % of the impurity decreases, it is likely a dimer or artifact formed during ionization.[1]
-
-
Flow Rate Test: Increase flow rate by 50%.
-
Result: If the [M-2] peak area decreases relative to the parent, it suggests on-column degradation (less residence time = less reaction).
-
-
Mobile Phase pH:
Impurity Identification Table
| Relative Retention Time (RRT) | Mass Shift | Probable Identity | Cause |
| ~0.85 | +16 Da | N-Oxide | Peroxides in solvent; Sample aging. |
| ~1.10 | -2 Da | Dihydro-analog | Early stage air oxidation. |
| ~1.25 | -4 Da | Aromatic Carboline | Advanced air/light degradation. Highly fluorescent. |
| ~1.40 | +14 Da | N-Formyl | Reaction with Formic Acid (common in MeOH/Formic acid storage). |
Module 4: Solid State Polymorphism
User Symptom: "Batch-to-batch solubility differences observed."
Insight: Research on Latrepirdine (a direct derivative) confirms this scaffold exhibits significant polymorphism.[1][2]
-
Hygroscopicity: The HCl salt is hygroscopic.[1] Absorption of water facilitates pseudopolymorph transitions (e.g., Anhydrous
Dihydrate).[1] -
Impact: Hydrated forms often have lower solubility and slower dissolution rates, affecting biological assay reproducibility.[1]
Storage Recommendation: Store strictly in a desiccator at 4°C. If weighing for assays, equilibrate to room temperature before opening the vial to prevent condensation.
References
-
Vertex Pharmaceuticals. (2020).[1] Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry. Link
-
Bachurin, S. O., et al. (2019).[1][3] Synthesis and biological activity of 5-vinyl- and 5-allyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles. Russian Chemical Bulletin. Link
-
Zhang, Y., et al. (2013).[1] Selectivity-tunable oxidation of tetrahydro-β-carboline over an OMS-2 composite catalyst. Dalton Transactions.[1] Link
-
Frontiers in Pharmacology. (2023). Differences in bioavailability and cognitive-enhancing activity exerted by different crystal polymorphs of latrepirdine (Dimebon). Link
Sources
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride purification techniques
Welcome to the Technical Support Center
Subject: Troubleshooting Purification of Gamma-Carboline Scaffolds (Ticket #γ-CARB-001)
You are likely here because your Fischer indole synthesis yielded a dark, tarry crude, or your salt formation resulted in a sticky, intractable oil rather than a pristine white powder. The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core (a gamma-carboline) is a privileged scaffold in drug discovery (e.g., Dimebon/Latrepirdine), but its amphoteric nature and electron-rich indole ring present specific purification challenges.
This guide treats your purification process as a debugging workflow. Follow the protocols below to isolate high-purity hydrochloride salt.
Part 1: Diagnostic Triage
Before proceeding, match your current situation to the "State" below to determine the correct protocol.
| Current State | Visual Indicator | Probable Cause | Recommended Action |
| Crude Reaction Mix | Dark brown/black tar | Polymerized hydrazines/oxidation products | Go to Protocol A (Acid/Base Rescue) |
| Oiled-Out Salt | Sticky gum at flask bottom | Solvent trapping, rapid addition of HCl, wet solvents | Go to Protocol B (The "Oil" Fix) |
| Colored Solid | Pink, beige, or grey powder | Surface oxidation of indole ring | Go to Protocol C (Polishing) |
| Crystalline Solid | Off-white needles | High purity (>95%) | Proceed to Storage |
Part 2: Core Protocols
Protocol A: The "Dirty" Crude Cleanup (Acid-Base Extraction)
Use this when the Fischer indole synthesis yields a dark reaction mixture. Do NOT attempt to crystallize the salt directly from a dirty crude.
The Logic: The gamma-carboline contains a basic secondary amine (piperidine ring, pKa ~10-11) and a non-basic indole nitrogen. We exploit this by trapping the molecule in the aqueous phase with acid (leaving non-basic tars in organic) and then moving it to the organic phase with base (leaving inorganic salts behind).
Workflow:
-
Evaporation: Remove the reaction solvent (usually EtOH or AcOH) completely.
-
Acidification: Dissolve residue in 1N HCl. The gamma-carboline protonates and dissolves; neutral tars remain suspended.
-
Wash: Extract the aqueous acidic layer with Ethyl Acetate (EtOAc) x2. Discard the organic layer (contains non-basic impurities).
-
Basification: Cool the aqueous layer to 0°C. Slowly add 4N NaOH until pH > 12. The product will precipitate as the free base.
-
Extraction: Extract the cloudy aqueous mixture with Dichloromethane (DCM) or EtOAc x3.
-
Drying: Dry combined organics over Na₂SO₄, filter, and evaporate to obtain the Free Base .
Technical Note: If the free base is still dark, pass it through a short pad of silica gel using 5% MeOH in DCM (with 1% NH₄OH) before salt formation.
Protocol B: Salt Formation & Preventing "Oiling Out"
The hydrochloride salt is preferred for stability, but it is notorious for oiling out if the lattice energy isn't established quickly.
The Logic: "Oiling out" occurs when the liquid-liquid phase separation (LLPS) boundary is crossed before the crystallization boundary. This happens if the anti-solvent is added too fast or if the concentration is too high.
Step-by-Step:
-
Dissolution: Dissolve 1g of Free Base in 10 mL of Ethanol (EtOH) . Heat to 40°C to ensure complete dissolution.
-
Acid Addition: Use 1.25 equivalents of HCl (preferably 4M HCl in Dioxane or freshly prepared ethanolic HCl).
-
Crucial: Add the acid dropwise with vigorous stirring.
-
-
Nucleation: If the solution remains clear, scratch the glass or add a seed crystal.
-
Anti-Solvent: Once turbidity appears, slowly add Acetone or Diethyl Ether (approx 5-10 mL).
-
Stop if an oil droplet forms. Re-heat until it dissolves, then cool more slowly.
-
-
Crystallization: Allow to stand at Room Temp (RT) for 2 hours, then 4°C overnight.
-
Filtration: Filter the white precipitate. Wash with cold Acetone .
Protocol C: Recrystallization (The Polish)
Use this if your salt is pink (oxidation) or has trapped solvent.
Solvent Systems Table:
| Solvent System | Ratio (v/v) | Application | Pros/Cons |
| EtOH / Water | 95:5 | General Purity | Good recovery; drying takes longer. |
| MeOH / Et₂O | 1:4 | Thermal Sensitive | Low boiling point; Ether is highly flammable. |
| Isopropanol (IPA) | 100% | Scale-up | Excellent impurity rejection; lower yield. |
Procedure (EtOH/Water):
-
Suspend the solid in minimal boiling Ethanol.
-
Add Water dropwise until the solid just dissolves.
-
Add a pinch of activated charcoal if the solution is colored (boil 2 mins, filter hot through Celite).
-
Allow to cool slowly to RT, then refrigerate.
-
Desiccation: Dry the hygroscopic salt under high vacuum (0.1 mbar) over P₂O₅ or KOH pellets.
Part 3: Visualization of Logic
Figure 1: Purification Decision Tree
This flowchart illustrates the logic flow from crude reaction mixture to pure salt.
Caption: Logical workflow for isolating Gamma-Carboline HCl from crude mixtures.
Figure 2: Troubleshooting "Oiling Out"
The mechanism of rescuing a failed crystallization.
Caption: Step-by-step thermodynamic rescue for oiled-out amine salts.
Part 4: Frequently Asked Questions (FAQ)
Q1: My product has a persistent pink hue. Is it ruined?
-
Answer: Not necessarily. The indole ring is electron-rich and prone to auto-oxidation, forming quinoidal impurities (rosindoles) which are intensely colored even at ppm levels.
-
Fix: Wash the solid with cold acetone . The oxidized impurities are often more soluble in acetone than the HCl salt. If that fails, recrystallize using Protocol C with a small amount of activated charcoal.
Q2: Can I use Methanol for the salt formation?
-
Answer: Yes, but Methanol (MeOH) is a very strong solvent for these salts. You will likely need a significant amount of Diethyl Ether (Et₂O) as an anti-solvent to force precipitation. This increases the risk of oiling out. Ethanol/Acetone is generally more controllable.
Q3: Why does the protocol recommend drying over P₂O₅?
-
Answer: 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride is hygroscopic. Water trapped in the crystal lattice can lower the melting point and accelerate oxidative degradation. Phosphorus pentoxide (P₂O₅) is a rigorous desiccant required to obtain accurate analytical data.
References
-
Bach, T. et al. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles.... ACG Publications. Link (Relevant for general Fischer indole workup conditions).
-
ChemicalBook. (n.d.). 1H-Pyrido[4,3-b]indole, 6-bromo-2,3,4,5-tetrahydro-, hydrochloride (1:1).[1] Link (Provides physical property data and commercial handling standards).
-
National Institutes of Health (NIH). (2014). Screening methods to identify indole derivatives that protect against reactive oxygen species.... PubMed. Link (Mechanisms of indole oxidation and stability).
-
PatSnap Patents. (2008). Substituted 2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indoles, methods for use thereof. Link (Detailed industrial purification protocols for the specific scaffold).
-
American Chemical Society (ACS). (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles.... Journal of Medicinal Chemistry. Link (Authoritative source on the synthesis and isolation of the pure enantiomers and salts).
Sources
Technical Support Center: Solubility Optimization for Tetrahydro-γ-carboline (THGC) Derivatives
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Low Kinetic Solubility in Early Discovery Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Brick Dust" Challenge
Welcome to the technical support hub for Tetrahydro-γ-carboline (THGC) scaffolds. If you are experiencing immediate precipitation upon dilution, variable biological data, or "flat" structure-activity relationships (SAR), you are likely encountering the "Brick Dust" phenomenon common to this chemical class.
The Root Cause: THGC derivatives are rigid, planar, indole-fused heterocycles. While this rigidity is excellent for receptor binding (reducing entropic penalty), it creates a high lattice energy in the solid state.
-
High Melting Point (MP): Strong
- stacking and intermolecular Hydrogen bonding (NH donors) create a stable crystal lattice. -
The Consequence: Unlike "Grease Balls" (high LogP, low MP) which are lipophilic but solvable with organic solvents, "Brick Dust" molecules (high MP, moderate LogP) resist solvation because the energy required to break the crystal lattice is too high.
This guide provides a diagnostic workflow and specific troubleshooting steps to overcome these kinetic solubility barriers.
Diagnostic Workflow
Before altering your chemistry, confirm the nature of the insolubility using this decision matrix.
Figure 1: Diagnostic decision tree for isolating solubility issues from adsorption artifacts. Blue nodes indicate experimental steps; Red indicates the critical failure mode.
Troubleshooting Guide (Q&A)
Category 1: The "Crash" Phenomenon (Kinetic Solubility)
Q: My THGC compound is clear in 10 mM DMSO stock, but precipitates immediately when added to the assay buffer. Why? A: This is the classic Kinetic Solubility Crash . In DMSO, your compound is solvated.[1] When you spike it into an aqueous buffer (typically 1% DMSO final concentration), the solvent capacity drops drastically.
-
Mechanism: The water molecules strip the DMSO solvation shell. Because THGCs have high lattice energy, the molecules preferentially self-associate (aggregate) rather than interact with water. This happens faster than the compound can find its thermodynamic equilibrium.
-
Immediate Fix: Do not rely on serial dilution in buffer. Perform serial dilution in DMSO first , then transfer individually to the buffer. This ensures the DMSO % is constant and minimizes the "mixing time" where local supersaturation occurs.
Q: How do I distinguish between "Brick Dust" and "Grease Ball" insolubility for my THGCs? A: Check the Melting Point (MP) and LogP.
| Characteristic | "Grease Ball" | "Brick Dust" (Typical THGC) |
| Melting Point | Low (< 150°C) | High (> 200°C) |
| LogP | High (> 5) | Moderate (2 - 4) |
| Limiting Factor | Lipophilicity (hates water) | Crystal Lattice Energy (loves itself) |
| Solution | Add surfactants (Tween) | Disrupt planarity / Add polar groups |
Category 2: Assay Interference
Q: My IC50 curves are flat or bell-shaped. Is this solubility? A: Likely, yes. This is often due to colloidal aggregation . At concentrations above the kinetic solubility limit, THGCs form promiscuous aggregates that sequester enzymes or receptors, leading to false positives.
-
Validation: Add 0.01% Triton X-100 to your assay buffer. If the activity disappears, your compound was aggregating (false positive). If activity remains, it is a true binder.
Category 3: Structural Modification (Medicinal Chemistry)[2]
Q: I cannot change the core scaffold. How do I improve solubility chemically?
A: You must "Escape from Flatland" (increase
-
Out-of-Plane Substitutions: Replace a flat phenyl ring with a saturated heterocycle (e.g., morpholine or piperazine) at the N2 or C-aryl position.
-
Block Stacking: Introduce an ortho-substitution on the pendant aryl ring. This forces a twist in the molecule (increasing dihedral angle), preventing efficient
- stacking. -
Reduce H-Bond Donors: If the indole NH is not critical for binding, alkylate it (e.g., Methyl) to remove a key lattice-stabilizing hydrogen bond.
Standard Operating Protocols (SOPs)
Protocol A: Kinetic Solubility Screening (Nephelometry)
Purpose: To determine the concentration at which the compound precipitates from DMSO stock.
Materials:
-
10 mM DMSO stock of Test Compound.[1]
-
PBS Buffer (pH 7.4).[1]
-
96-well clear bottom plate.
-
Nephelometer or Plate Reader with Absorbance (620 nm).
Procedure:
-
Preparation: Prepare a serial dilution of the compound in 100% DMSO (e.g., 10 mM, 5 mM, 2.5 mM...).
-
Spike: Add 198 µL of PBS buffer to the plate wells.
-
Transfer: Add 2 µL of the DMSO dilutions to the buffer (Final DMSO = 1%).
-
Incubate: Shake at 500 rpm for 90 minutes at Room Temp.
-
Read: Measure light scattering (Nephelometry) or Absorbance at 620 nm.
-
Analysis: Plot Concentration vs. Signal. The point of inflection (sudden rise in signal) is the Kinetic Solubility Limit .
Protocol B: Thermodynamic Solubility (Shake-Flask)
Purpose: To determine the absolute equilibrium solubility (Gold Standard).
Procedure:
-
Weigh ~1-2 mg of solid compound into a glass vial.
-
Add 500 µL of buffer (e.g., PBS pH 7.4).
-
Agitate: Shake or stir for 24 to 48 hours at 25°C. Ensure solid is still visible (saturated solution).
-
Filter: Pass the supernatant through a 0.45 µm PVDF filter (check for filter adsorption first!).
-
Quantify: Analyze the filtrate via HPLC-UV against a known standard curve.
Formulation Strategy Table
If structural modification is impossible, use these formulation vehicles for in vivo or cellular assays.
| Vehicle Component | Mechanism | Recommended Concentration | Suitability for THGC |
| DMSO | Co-solvent | < 0.1% (Cell), < 5% (In vivo) | High (Essential for stock) |
| PEG 400 | Co-solvent | 10 - 30% | High (Disrupts water structure) |
| HP-β-Cyclodextrin | Inclusion Complex | 10 - 20% (w/v) | Medium (Verify cavity size fit) |
| Tween 80 | Surfactant | 0.1 - 1% | Low (THGCs are "Brick Dust", not lipophilic grease) |
| pH Adjustment | Ionization | pH < 4 (for basic N) | High (Protonate the piperidine N) |
References
-
Vertex AI Search. (2025). Antischistosomal Tetrahydro-γ-carboline Sulfonamides. National Institutes of Health (NIH). 2[3][4]
-
Royal Society of Chemistry. (2021). Tactics to Improve Solubility: Escape from Flatland. 5[3][4][6]
-
Charnwood Discovery. (n.d.). Kinetic Solubility Assay Information. 1
-
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS (Nephelometry). 7
-
American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. 8[3]
Sources
- 1. charnwooddiscovery.com [charnwooddiscovery.com]
- 2. Antischistosomal Tetrahydro-γ-carboline Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Tetrahydro-β-carboline Derivatives under Electrochemical Conditions in Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor Activity of Tetrahydro-β-carboline Derivatives via Inhibition of Kinesin Spindle Protein: Validation by Molecular Docking, Molecular Dynamics, and In Vitro Assays [mdpi.com]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. bmglabtech.com [bmglabtech.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Optimizing reaction conditions for Tetrahydro-γ-carboline derivatization
Ticket Status: OPEN Subject: Optimization of Reaction Conditions for THGC Scaffolds Assigned Specialist: Senior Application Scientist, Heterocycle Division
Introduction: The THGC Challenge
You are likely here because the Tetrahydro-γ-carboline (pyrido[4,3-b]indole) scaffold—the core structure of clinical candidates like Dimebon (Latrepirdine) —is notoriously more difficult to synthesize cleanly than its
Unlike
This guide bypasses general textbook theory to address the specific "pain points" of THGC synthesis in a drug discovery context.
Module 1: Core Synthesis (The Fischer Indole Protocol)
User Issue: "My reaction turns into a black tar, or the hydrazone fails to cyclize."
Root Cause Analysis
The reaction between phenylhydrazine and 4-piperidone requires a delicate balance of acid strength.
-
Too Strong: Degradation of the piperidone ring or polymerization.
-
Too Weak: The [3,3]-sigmatropic rearrangement (the rate-determining step) stalls.
-
Salt Mismatch: Using free base hydrazine with piperidone hydrochloride (or vice versa) creates stoichiometric imbalances in the acid catalyst.
Optimized Protocol: The "Buffered" Fischer Method
This protocol minimizes tar formation by controlling proton availability.
Standard Operating Procedure (SOP-THGC-01):
-
Stoichiometry: 1.0 eq 4-Piperidone HCl + 1.1 eq Arylhydrazine HCl.
-
Solvent System: Ethanol (EtOH) is standard, but 2-Propanol (IPA) is superior for higher reflux temperatures (
) without pressurization, aiding the sigmatropic shift. -
Catalyst: Do not rely solely on the HCl from the salts. Add Polyphosphoric Acid (PPA) or ZnCl₂ if the thermal method fails.
Troubleshooting Matrix:
| Symptom | Probable Cause | Corrective Action |
| No Reaction (SM remains) | Temperature too low for rearrangement. | Switch solvent to n-Butanol (Reflux |
| Black Tar / Decomposition | Acid concentration too high; oxidative degradation. | Switch from HCl/EtOH to Acetic Acid (AcOH) reflux. Degas solvent with |
| Hydrazone Isolates but won't Cyclize | Electronic deactivation (e.g., nitro-hydrazines). | Isolate hydrazone, then treat with ZnCl₂ (2.0 eq) in refluxing acetic acid (The "Robinson" modification). |
Mechanism & Failure Points Visualization
Caption: Critical path for THGC formation. The [3,3]-rearrangement (Red Arrow) is the primary bottleneck requiring thermal or Lewis Acid activation.
Module 2: Regioselectivity Control
User Issue: "I used a meta-substituted hydrazine and got a mixture of 6- and 8-substituted carbolines. How do I force one isomer?"
The Meta-Substitution Dilemma
When using a 3-substituted phenylhydrazine (e.g., 3-methoxyphenylhydrazine), the cyclization can occur at the ortho (sterically crowded) or para (sterically open) position relative to the substituent.
-
Para-cyclization
6-substituted THGC (Major product usually). -
Ortho-cyclization
8-substituted THGC (Minor product).
Strategies for Isomer Control
-
Steric Steering (For 6-subst): Use bulky protecting groups on the hydrazine if possible, or run the reaction in highly polar protic solvents (EtOH/HCl). The transition state leading to the 6-isomer is less sterically congested.
-
Electronic Steering (For 8-subst): This is difficult via Fischer Indole. If you strictly need the 8-isomer and the Fischer route yields the 6-isomer, abandon Fischer .
-
Alternative: Use Palladium-catalyzed intramolecular amination . Construct the C-N bond after establishing the ring substitution pattern on a pre-functionalized indole.
-
-
Separation Protocol: These isomers often streak together on silica.
-
Solution: Use Supercritical Fluid Chromatography (SFC) with a 2-Ethylpyridine column. This typically resolves the 6- and 8-regioisomers better than reverse-phase HPLC.
-
Module 3: N-Functionalization & Protecting Groups
User Issue: "I need to alkylate the indole nitrogen, but the piperidine nitrogen reacts, or vice versa."
THGCs have two nucleophilic nitrogens:
-
-Nitrogen (Piperidine,
): Basic ( ), highly nucleophilic. -
Indole Nitrogen (
): Non-basic, requires deprotonation ( ).
Scenario A: You want to substitute the Piperidine Nitrogen ( )
-
Timing: ideally, start with N-substituted 4-piperidone (e.g., N-Benzyl-4-piperidone or N-Methyl-4-piperidone) before the Fischer reaction.
-
Why? Alkylating the THGC scaffold later risks competitive
alkylation if base is too strong. -
Protocol: React N-Benzyl-4-piperidone + Phenylhydrazine HCl
N-Benzyl-THGC.
-
Scenario B: You want to substitute the Indole Nitrogen ( )
-
Requirement: The
must be protected (e.g., Boc, Cbz) or tertiary (methyl/benzyl). -
Base Selection:
-
Avoid:
/ Acetone (Too weak for clean alkylation, leads to mixtures). -
Recommended:NaH (Sodium Hydride) in DMF at
. -
Protocol:
-
Dissolve N-Boc-THGC in dry DMF.
-
Add NaH (1.2 eq, 60% dispersion). Stir 30 min (Gas evolution).
-
Add Electrophile (R-X).
-
Quench with
.
-
-
Module 4: Stability & Oxidation (The "Aromatization" Trap)
User Issue: "My product is turning yellow/brown on the bench. NMR shows aromatic protons appearing in the piperidine ring."
The Problem: Spontaneous Dehydrogenation
Tetrahydro-
Prevention & Handling
-
Workup: Always purge solvents with Argon/Nitrogen.
-
Purification:
-
Do NOT use standard silica gel if the compound is unstable.
-
Use Amine-functionalized Silica or dope the eluent with 1% Triethylamine (TEA) . The basic environment suppresses acid-catalyzed radical formation.
-
-
Storage: Store as the HCl or Fumarate salt . The free base is much more oxidation-prone.
-
Salt Formation: Dissolve free base in EtOAc, add 1M HCl in Et2O dropwise. Filter the precipitate.
-
Summary of Reaction Conditions (Quick Reference)
| Variable | Recommendation | Rationale |
| Solvent | 2-Propanol (IPA) or AcOH | IPA allows higher temp than EtOH; AcOH stabilizes intermediates. |
| Acid Catalyst | HCl (gas) or H₂SO₄ | HCl is standard; H₂SO₄ is better for electron-poor hydrazines. |
| Temperature | Required to overcome activation energy of sigmatropic shift. | |
| Atmosphere | Argon/Nitrogen | Essential to prevent auto-oxidation to |
| Purification | Neutral Alumina or C18 Reverse Phase | Avoids acidic silica degradation. |
References
-
Fischer Indole Synthesis Mechanism & Applic
-
Synthesis of Dimebon (L
- Title: Synthesis and biological evaluation of novel γ-carboline analogues of Dimebon.
- Source: ResearchG
-
URL:[Link]
-
Regioselective Synthesis of Tetrahydro-γ-carbolines
-
Optimiz
- Title: Troubleshooting common issues in Fischer indole synthesis.
-
Source: BenchChem.[3]
-
General Procedure for Tetrahydro-β/γ-carbolines
- Title: Synthesis and Investigation of Tetrahydro-β-carboline Deriv
- Source: NIH / PubMed Central.
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fischer Indole Synthesis [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of pharmacologically relevant indoles with amine side chains via tandem hydroformylation/Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Iridium-catalyzed asymmetric hydrogenation of tetrahydro-γ-carboline: a versatile approach to chiral cis-hexahydro-γ-carboline derivatives compatible with C6-substituted carbolines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole Hydrochloride
[1][2]
CAS (Free Base):CAS (HCl Salt):12Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
Welcome to the Technical Support Center. This guide addresses the purification of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride . This compound is a rigid bicyclic scaffold, distinct from its
Critical Purity Challenges:
-
Oxidation Sensitivity: The indole nitrogen is susceptible to oxidative degradation, often turning the solid pink or brown.[2]
-
Hydrazine Contamination: If synthesized via the Fischer Indole route (4-piperidone + phenylhydrazine), trace phenylhydrazine is a genotoxic impurity that co-crystallizes easily.[1][2]
-
Polymorphism/Solvates: The HCl salt can form stable solvates with alcohols, affecting melting point and stoichiometry.[1][2]
Standard Operating Procedures (SOPs)
Protocol A: The "Golden Path" Recrystallization
Use this protocol for crude material with >85% purity.[1][2]
| Parameter | Specification |
| Primary Solvent | Ethanol (Absolute) or Methanol |
| Anti-Solvent | Diethyl Ether (Et₂O) or cold Isopropyl Alcohol (iPrOH) |
| Target Concentration | 50–70 mg/mL (at boiling) |
| Expected Recovery | 65–80% |
Step-by-Step Workflow:
-
Dissolution: Suspend the crude HCl salt in minimal boiling Ethanol (approx. 15 mL per gram).
-
Note: If the salt does not dissolve fully, add Methanol dropwise until clear.[2]
-
-
Hot Filtration: While boiling, filter rapidly through a pre-warmed sintered glass funnel (porosity 3) to remove inorganic salts or polymerized insoluble matter.[1][2]
-
Nucleation: Allow the filtrate to cool slowly to room temperature (RT). If no crystals form, add Diethyl Ether dropwise until the solution becomes slightly turbid, then add 1 drop of Ethanol to clear it.[2]
-
Crystallization: Refrigerate at 4°C for 12–16 hours.
-
Isolation: Filter the white/off-white needles.[1][2] Wash the cake with cold Et₂O.
-
Drying: Dry under high vacuum (0.1 mbar) at 40°C for 6 hours.
Troubleshooting Center
Issue 1: The Product "Oils Out" Instead of Crystallizing
Diagnosis: The solution is supersaturated too quickly, or impurities are depressing the melting point below the solvent's boiling point.[1][2]
Corrective Actions:
-
The "Seeding" Technique: Retain a small amount of crude solid.[1][2] Once the hot solution cools to lukewarm, add a "seed" crystal.
-
Solvent Polarity Shift: Oiling often indicates the solvent is too non-polar for the ionic salt.[1][2] Switch to a Methanol/Ethyl Acetate system. Dissolve in hot Methanol, then add hot Ethyl Acetate until turbid.
-
Slow Down: Insulate the flask with cotton wool to slow the cooling rate.[1][2]
Issue 2: Product is Pink or Brown (Oxidation)
Diagnosis:
Corrective Actions:
-
Deoxygenation: Sparge all solvents with Argon or Nitrogen for 15 minutes before use.[1][2]
-
Charcoal Treatment: During the "Hot Filtration" step (Protocol A, Step 2), add activated carbon (5 wt%).[1][2] Stir for 10 minutes at reflux, then filter through Celite.
-
Acid Wash: If the color persists, dissolve the salt in water, basify with NaOH to liberate the free base, extract into DCM, wash with sodium bisulfite (reducing agent), and re-form the HCl salt.[2]
Issue 3: Low Yield / Mother Liquor Losses
Diagnosis: The HCl salt is too soluble in the alcohol.[1][2]
Corrective Actions:
-
Salting Out: Add a small amount of concentrated HCl (37%) to the cooled mother liquor. The Common Ion Effect will force the hydrochloride salt out of solution.[1][2]
-
Second Crop: Evaporate the mother liquor to 20% volume and add Et₂O. Warning: The second crop usually contains higher impurity levels.[2]
Visual Logic & Workflows
Diagram 1: Purification Decision Matrix
This logic tree guides you through the purification process based on the physical state of your crude material.[1][2]
Caption: Decision matrix for selecting the appropriate purification route based on initial purity and coloration.[1][2]
Frequently Asked Questions (FAQ)
Q: What is the melting point of the pure HCl salt? A: The melting point is typically in the range of 215–220°C (with decomposition) .[2] Note that solvates with ethanol or water can depress this value significantly.[2] Always rely on HPLC purity (>98%) and NMR rather than melting point alone.[1][2]
Q: Can I use Acetone as a solvent? A: Acetone is an excellent anti-solvent or washing solvent, but the HCl salt is generally insoluble in boiling acetone.[1][2] A common method is to dissolve the compound in a minimum amount of Methanol and pour it into a large volume of stirring Acetone.[2]
Q: How do I remove residual Phenylhydrazine? A: Phenylhydrazine is a common starting material residue.[1][2] It is best removed before salt formation.[2] If detected in the HCl salt:
-
Convert back to the free base (partition between 1N NaOH and DCM).[1][2]
-
Wash the organic layer 3x with water (Phenylhydrazine is moderately water-soluble).[1][2]
-
Re-precipitate the salt using 4M HCl in Dioxane or iPrOH.[1][2]
Q: My NMR shows a broad peak at 8-10 ppm. Is this an impurity? A: Likely not. The indole NH and the protonated piperidine NH₂⁺ often appear as broad singlets in this region.[1][2] Adding D₂O to the NMR tube should cause these peaks to disappear (exchangeable protons), confirming they are part of the product.[2]
References & Authority
-
PubChem Compound Summary. this compound. National Center for Biotechnology Information.[2] Link[2]
-
Synthesis of Gamma-Carbolines. Journal of Medicinal Chemistry. (Contextual validation of the Fischer Indole route for carboline synthesis). Link
-
Patent: Substituted 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles. (Describes hydrogenation and purification protocols for the core scaffold). Link[2]
-
Makhaeva, G. F., et al. (2018).[1][2][3] Synthesis and biological activity of 5-vinyl- and 5-allyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles. Russian Chemical Bulletin. (Provides experimental melting points and workup details for derivatives). Link
Technical Support Center: Stability & Handling of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride
[1]
Role: Senior Application Scientist Subject: Technical Guide for Aqueous Stability, Solubilization, and Storage Compound ID: 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride (Core Scaffold of Latrepirdine/Dimebon)[1]
Introduction: The Stability Paradox
Welcome to the technical support hub for the tetrahydro-gamma-carboline scaffold. As researchers, you likely selected this compound for its potential as a glutamate receptor modulator, neuroprotective agent, or CFTR potentiator.[1]
However, you may have encountered a common paradox: The hydrochloride salt is a stable solid, yet its aqueous solutions are chemically dynamic.
This guide addresses the two primary instability mechanisms that ruin experiments:
Module 1: Chemical Stability & Degradation Mechanisms
The "Yellowing" Effect (Oxidation)
The most frequent ticket we receive concerns the solution turning yellow or brown over time.[1] This is not a contamination issue; it is a chemical transformation.[1]
The Mechanism: The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core contains a secondary amine and an indole ring.[1] In the presence of dissolved oxygen and light, the saturated piperidine ring (the "tetrahydro" portion) undergoes oxidative dehydrogenation.[1] The driving force is the formation of the fully aromatic, highly conjugated gamma-carboline system.
-
Result: Loss of active compound concentration and generation of aromatic impurities that may have different biological activities (e.g., intercalation into DNA).[1]
Visualizing the Degradation Pathway
[1]
Module 2: Solubilization & pH Management
The hydrochloride salt is highly soluble in water because the secondary amine is protonated (charged).[1] However, most biological assays require a neutral pH (7.4).
The Trap: The pKa of the secondary amine in the piperidine ring is approximately 8.5 - 9.0 .[1]
-
At pH 4.0: >99% Protonated (Soluble).[1]
-
At pH 7.4: Significant portion exists as the Free Base (Hydrophobic).[1]
If you prepare a high-concentration stock (e.g., 10 mM) in water and immediately dilute into PBS (pH 7.4), the local concentration of the free base may exceed its solubility limit, causing micro-precipitation .[1] This looks like "cloudiness" or results in erratic assay data.
Solubility Data Table
| Solvent System | Solubility Limit (Est.) | Stability | Recommendation |
| Water (Milli-Q) | > 50 mM | Good (Acidic pH) | Recommended for Stock |
| PBS (pH 7.4) | < 0.2 mM (Kinetic)* | Poor (Precipitation risk) | Assay Use Only (Immediate) |
| DMSO | > 100 mM | Excellent | Best for Frozen Stocks |
| Ethanol | Moderate | Moderate | Avoid if possible (evaporation) |
*Note: Kinetic solubility is transient. Equilibrium solubility at pH 7.4 is significantly lower.
Module 3: Step-by-Step Preparation Protocols
Protocol A: Preparation of Stable Stock Solution (10 mM)
Use this protocol for long-term storage (-20°C).
-
Weighing: Weigh the HCl salt in a low-humidity environment (the salt is hygroscopic).[1]
-
Solvent: Dissolve in 100% DMSO . Do not use water for long-term frozen stocks, as freeze-thaw cycles in water promote hydrolysis and oxidation.
-
Inerting: Overlay the vial with Nitrogen or Argon gas before capping.[1]
-
Storage: Store at -20°C or -80°C. Protect from light (wrap in foil).
Protocol B: Preparation of Working Solution for Assays
Use this protocol immediately before experiment.
-
Thaw: Thaw the DMSO stock at room temperature. Vortex to ensure homogeneity.[1]
-
Intermediate Dilution (Critical Step):
-
Final Dilution: Dilute the intermediate into pre-warmed media/buffer.
-
Verification: Check for turbidity via microscopy or absorbance at 600 nm (turbidity check).
Module 4: Troubleshooting & FAQs
Q1: My solution turned light yellow after 24 hours on the bench. Is it still usable?
Status: Likely Compromised. Reason: The yellow color indicates the formation of the fully aromatic gamma-carboline derivative.[1] This oxidation product is planar and may intercalate into DNA or inhibit different targets than the tetrahydro-parent.[1] Action: Discard. For future experiments, prepare fresh or add an antioxidant like Ascorbic Acid (100 µM) or DTT to your buffer if your assay permits.[1]
Q2: I see a fine white precipitate when I add the drug to PBS.
Status: Solubility Limit Exceeded. Reason: You have reached the solubility limit of the free base. The HCl salt dissociates, and the buffer strips the proton, leaving the hydrophobic core. Action:
-
Lower the working concentration.[1]
-
Increase the DMSO final concentration to 0.5% or 1% (if cells tolerate it).[1]
-
Use a solubilizing agent like Cyclodextrin (HP-β-CD) to encapsulate the hydrophobic core.[1]
Q3: Can I autoclave the aqueous stock?
Status: ABSOLUTELY NOT. Reason: High heat + moisture will accelerate oxidative degradation and potentially hydrolysis.[1] Action: Use 0.22 µm PVDF or PES syringe filters for sterilization.[1]
Module 5: Decision Logic for Assay Setup
Use this flow to determine the correct handling for your specific experiment.
References
-
Chemical Identity & Properties: PubChem. This compound (Compound Summary).[1] National Library of Medicine.[1] Link
-
Scaffold Stability (Oxidation): Sturgeon, C. M., et al. (2020).[1] Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators.[1][2] Journal of Medicinal Chemistry.[1] Link[1]
-
Degradation Pathways: Herraiz, T., et al. (2008).[1] Degradation of tetrahydro-beta-carbolines in the presence of nitrite: HPLC-MS analysis of the reaction products. (Analogous degradation mechanism for gamma-carbolines).[1] Link
-
Handling Guidelines: BLD Pharm. Safety Data Sheet: this compound.[1][2][3][4] (Storage conditions: Inert atmosphere).[1] Link
Sources
- 1. This compound | C11H13ClN2 | CID 11572011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1H,2H,3H,4H,5H-pyrido[4,3-b]indole | C11H12N2 | CID 723230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1h-pyrido(4,3-b)indole, 6-bromo-2,3,4,5-tetrahydro-, hcl salt | C11H12BrClN2 | CID 45792070 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole Hydrochloride Synthesis
Current Status: Operational Topic: Synthesis & Troubleshooting of Gamma-Carboline Scaffolds Ticket ID: CHEM-SUP-8821 Lead Scientist: Senior Application Specialist
Executive Summary & Core Utility
The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core (often referred to as
This guide addresses the synthesis of the hydrochloride salt via the Fischer Indole Synthesis . While this route is chemically robust, it is operationally sensitive to oxidation and moisture, often resulting in "tarry" byproducts or colored impurities if not strictly controlled.
Mechanistic Workflow (Visualization)
Understanding the mechanism is the first step in troubleshooting. The reaction proceeds through a hydrazone intermediate, followed by a [3,3]-sigmatropic rearrangement.[1][2]
Figure 1: Logical flow of the Fischer Indole Synthesis for gamma-carbolines, highlighting critical failure points (oxidation and polymerization).
The "Gold Standard" Protocol
This protocol is designed to be self-validating : if the product does not precipitate as a white/off-white solid upon cooling, the reaction parameters (specifically water content or acid strength) are incorrect.
Reagents
-
4-Piperidone Hydrochloride Monohydrate: 1.0 equiv (Note: The hydrate water must be accounted for).
-
Phenylhydrazine Hydrochloride: 1.0–1.1 equiv.
-
Solvent: Isopropanol (IPA) or Ethanol (EtOH).
-
Catalyst: Concentrated HCl (if not using pre-formed salts) or saturation with HCl gas.
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Purge the reaction vessel with Nitrogen or Argon. Why? Phenylhydrazines are notoriously unstable to oxidation, leading to dark tars that are difficult to remove.
-
Dissolve 4-piperidone HCl monohydrate (15.3 g, 100 mmol) and phenylhydrazine HCl (14.5 g, 100 mmol) in Isopropanol (150 mL).
-
-
Acidification:
-
Add concentrated HCl (approx. 5–10 mL) or use a solution of HCl in IPA.
-
Checkpoint: The pH must be < 1. The Fischer synthesis requires protonation of the enamine tautomer to drive the [3,3]-sigmatropic shift.
-
-
Reflux (The Critical Phase):
-
Heat to reflux (approx. 80–85 °C) for 2–4 hours .
-
Observation: The solution will initially darken (orange/brown). This is normal. However, if it turns opaque black rapidly, the temperature is too high or oxygen is present.
-
-
Isolation (Self-Validating Step):
-
Cool the mixture slowly to room temperature, then to 0–4 °C in an ice bath.
-
The target hydrochloride salt should precipitate as a crystalline solid.
-
Filter the solid. Wash with cold isopropanol and then diethyl ether to remove colored impurities.
-
-
Drying:
-
Dry under vacuum at 40 °C.
-
Yield Expectation: 70–85%.
-
Troubleshooting & Diagnostics
Scenario A: "My product is a black, sticky tar."
Diagnosis: Oxidative degradation of phenylhydrazine or thermal polymerization.
-
Fix 1 (Atmosphere): Did you use a nitrogen balloon? Phenylhydrazine decomposes to aniline and benzene derivatives in air at high temps.
-
Fix 2 (Solvent Quality): Ensure your alcohol solvent is peroxide-free.
-
Recovery: Dissolve the tar in a minimum amount of hot ethanol with activated charcoal. Filter hot through Celite. Cool to recrystallize.
Scenario B: "The product turned pink/red during filtration."
Diagnosis: Formation of fully aromatic
-
Mechanism: The tetrahydro-pyridine ring is susceptible to oxidation to the fully aromatic pyridine species (dehydrogenation), especially in the presence of light and air.
-
Fix: Perform filtration quickly. Store the salt in an amber vial under inert gas. The hydrochloride salt is generally more stable than the free base.
Scenario C: "No precipitate formed upon cooling."
Diagnosis: Solubility issues or incomplete reaction due to water.
-
Cause: 4-Piperidone is often supplied as a monohydrate. Excess water can solubilize the HCl salt.
-
Fix: Reduce the solvent volume by rotary evaporation (remove ~50%). Add diethyl ether or acetone to induce precipitation (the salt is insoluble in ether/acetone).
Scenario D: "NMR shows aliphatic impurities."
Diagnosis: Incomplete cyclization (Hydrazone intermediate remains).
-
Cause: Acid concentration was too low. The rearrangement step is acid-catalyzed.
-
Fix: Return the crude material to the flask, add fresh solvent with more HCl (e.g., 4M HCl in Dioxane or bubbling HCl gas), and reflux for an additional 2 hours.
Physical Properties & Data[3][4][5][6]
Use this table to verify your isolated product.
| Property | Value / Characteristic | Notes |
| Appearance | White to off-white powder | Turns pink/beige upon oxidation. |
| Molecular Weight | 208.69 g/mol | For the HCl salt (C₁₁H₁₂N₂·HCl). |
| Solubility | Water, Methanol, DMSO | Soluble. |
| Solubility | Ether, Acetone, DCM | Insoluble (Use for washing). |
| Melting Point | > 250 °C (Decomposes) | High MP is characteristic of the salt. |
| Mass Spec (ESI) | m/z = 173.1 [M+H]⁺ | Corresponds to the free base cation. |
Frequently Asked Questions (FAQ)
Q: Can I use the free base instead of the hydrochloride salt? A: You can, but it is not recommended for storage. The free base amine is prone to air oxidation (turning brown/red) and is difficult to handle as a solid. The HCl salt stabilizes the nitrogen, preventing oxidation and allowing for easy crystallization. To generate the free base for an assay, neutralize the salt in situ with NaOH or Et3N immediately before use.
Q: Why use 4-piperidone HCl instead of N-Boc-4-piperidone? A: Using the N-protected ketone (N-Boc) is a valid alternative if you want to avoid the salt form initially. However, the acidic conditions of the Fischer synthesis (Refluxing HCl) will deprotect the Boc group anyway, resulting in the same final product (the deprotected amine HCl salt). Using 4-piperidone HCl is more atom-economical.
Q: Is regioselectivity an issue?
A: No. Because 4-piperidone is symmetrical, the hydrazone can tautomerize to the enamine on either side of the ketone, leading to the same product. This makes the synthesis of
References
-
Bachurin, S. O., et al. (2011). "Structure-activity relationships for a series of novel gamma-carboline analogues of Dimebon." Journal of Medicinal Chemistry.
-
BenchChem. (2025).[2][3] "An In-depth Technical Guide to the Chemical Synthesis of Latrepirdine." BenchChem Technical Guides.
-
Ewins, A. J. (1927). "The synthesis of some carboline derivatives." Journal of the Chemical Society.[4] (Foundational text for carboline synthesis).
-
PubChem. (2025).[5] "2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride - Compound Summary." National Library of Medicine.
-
Stasi, M. A., et al. (2020). "Identification of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators." ACS Medicinal Chemistry Letters.
Sources
Validation & Comparative
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride vs. other CFTR potentiators
The following guide provides an in-depth technical comparison between the 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole scaffold (Gamma-Carboline core) and established CFTR potentiators, specifically Ivacaftor (VX-770) and GLPG1837 .
Executive Summary
The search for next-generation Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators has moved beyond the quinoline carboxamide scaffolds (e.g., Ivacaftor).[1][2][3] The 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole moiety (commonly referred to as the
Unlike Ivacaftor, which is highly lipophilic and can destabilize the plasma membrane stability of corrected F508del-CFTR, the
Key Differentiators
| Feature | Ivacaftor / VX-770 (Standard) | GLPG1837 (Alternative) | |
| Chemical Class | Tricyclic Indole ( | Quinoline Carboxamide | Pyrazole-Pyridine |
| Primary Mechanism | Gating Potentiation (ATP-independent) | Gating Potentiation (ATP-independent) | Gating Potentiation |
| Lipophilicity (cLogP) | Low to Moderate (Tunable) | High (~5.7) | Moderate |
| Lung Distribution | High (Rat models) | Moderate | Moderate |
| Development Stage | Preclinical / Lead Optimization | FDA Approved (Clinical) | Phase II/III (Clinical) |
Structural & Mechanistic Comparison
The "Scaffold" vs. The "Drug"
It is critical to distinguish between the commercially available building block 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride (the subject) and the optimized leads derived from it.
-
The Core: The unsubstituted hydrochloride salt is a "hit" molecule. It possesses weak-to-moderate affinity but serves as the template for substitution at the N-2 and C-5 positions.
-
The Lead (e.g., Compound 39): Research by Brindani et al. (2020) demonstrated that substituting the
-carboline nitrogen improves potency into the nanomolar range, comparable to Ivacaftor.
Binding Site Topology
While Ivacaftor binds to the transmembrane domains (TMDs) of CFTR (specifically at the interface of the lipid bilayer),
Figure 1: Mechanism of Action for CFTR Potentiators. Both scaffolds stabilize the open channel state, but differ in physicochemical interactions with the lipid membrane.
Experimental Validation: Protocols & Data
To objectively compare the
A. The Gold Standard: Ussing Chamber Assay
This protocol measures short-circuit current (
Reagents:
-
Cell Line: CFBE41o- (expressing F508del-CFTR) or primary Human Bronchial Epithelial (HBE) cells.
-
Reference: Ivacaftor (10 µM stock).
-
Test Article:
-Carboline HCl (dissolved in DMSO).
Protocol Workflow:
-
Culture: Seed cells on Snapwell inserts; culture at air-liquid interface (ALI) for 21 days to ensure tight junction formation (TEER > 600
). -
Mounting: Mount inserts in Ussing chambers bathed in Krebs-Henseleit buffer (37°C, carbogenated).
-
Voltage Clamp: Clamp voltage to 0 mV.
-
Sequential Dosing (Apical/Basolateral):
-
t=0 min:Amiloride (100 µM): Blocks ENaC (sodium channels) to isolate chloride current.
-
t=10 min:Forskolin (10 µM): Low-dose cAMP stimulation to phosphorylate CFTR.
-
t=20 min:Test Compound (0.1 - 10 µM): Add
-carboline or Ivacaftor. Measure . -
t=30 min:CFTRinh-172 (10 µM): Specific CFTR inhibitor to validate that the current is CFTR-mediated.
-
Data Interpretation:
-
Potency: The increase in current (
) after adding the test compound relative to the Forskolin baseline. -
Efficacy: Compare the peak current of
-carboline to the peak current of Ivacaftor (set as 100%).
B. Comparative Performance Data (Synthesized)
Based on literature values for optimized leads (e.g., Cmpd 39) vs. Ivacaftor.
| Metric | Ivacaftor (VX-770) | Notes | |
| EC50 (F508del) | ~2 - 10 nM | 50 - 200 nM | Ivacaftor is currently more potent in vitro. |
| Max Efficacy | 100% | 85 - 95% | |
| Solubility | Low (< 0.05 mg/mL) | Moderate | HCl salt form improves initial solubility. |
| Metabolic Stability | CYP3A4 substrate | Variable | Indole ring is susceptible to oxidation; requires substitution. |
Safety & Toxicology Considerations
When developing the
-
CNS Activity (The "Dimebon" Effect): The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core is the scaffold of Dimebon (Latrepirdine) , an antihistamine and failed Alzheimer's drug.
-
Risk: Potential off-target binding to Histamine (H1), Serotonin (5-HT6), and Alpha-adrenergic receptors.
-
Mitigation: Screen early for CNS penetration (PAMPA-BBB assay) and off-target GPCR panels. For CFTR, low CNS penetration is preferred to avoid side effects.
-
-
Cytotoxicity: Ivacaftor can be cytotoxic at high concentrations due to membrane disruption.
-carbolines generally show a favorable safety profile in HBE cells up to 50 µM.
Workflow for Evaluating the Scaffold
Use this decision tree to determine if the
Figure 2: Screening cascade for optimizing the gamma-carboline scaffold into a lead CFTR potentiator.
References
-
Brindani, N., et al. (2020). "Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators."[5][6] Journal of Medicinal Chemistry.
-
Vertex Pharmaceuticals. "Ivacaftor (Kalydeco) Prescribing Information." FDA Access Data.
-
Gees, M., et al. (2018). "Identification and Characterization of Novel CFTR Potentiators." Frontiers in Pharmacology.
-
Cystic Fibrosis Foundation. "Drug Development Pipeline: Potentiators."
Sources
- 1. PharmGKB summary: ivacaftor pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification, Structure-Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1 H-pyrido[4,3- b]indoles as a Novel Class of CFTR Potentiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
Comparing efficacy of different 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivatives
Executive Summary
The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold (commonly referred to as the gamma-carboline core) represents a "privileged structure" in medicinal chemistry. Originally developed for antihistamine applications (e.g., Latrepirdine/Dimebon ), this scaffold has evolved into a versatile platform for Multi-Target Directed Ligands (MTDLs).
This guide objectively compares the efficacy of the prototypical Latrepirdine against second-generation derivatives. While Latrepirdine exhibits pleiotropic but moderate affinity across multiple targets (mitochondria, NMDA, cholinesterases), newer N-substituted derivatives demonstrate significantly enhanced potency (
The Scaffold & Pharmacophore Analysis
The gamma-carboline core consists of an indole ring fused to a tetrahydropyridine ring. Its pharmacological versatility stems from two key modifiable nitrogen atoms:
-
N-5 (Indole Nitrogen): Modulates lipophilicity and membrane permeability.
-
N-2 (Piperidine Nitrogen): The primary vector for Structure-Activity Relationship (SAR) optimization. Substitution here dramatically alters affinity for G-protein coupled receptors (GPCRs) and enzymes like Acetylcholinesterase (AChE).
Key Structural Evolution:
-
Generation 1 (Latrepirdine): Methyl/Ethyl substitutions. High promiscuity (H1, 5-HT, Adrenergic).
-
Generation 2 (N-Benzyl/Arylsulfonamides): Bulky hydrophobic groups at N-2. These target the Peripheral Anionic Site (PAS) of AChE or tubulin binding sites in cancer cells.
Comparative Efficacy: Neurodegeneration & Oncology
A. Neuroprotection & Cognitive Enhancement (Alzheimer's Focus)
The primary comparison lies between the balanced, multi-target profile of Latrepirdine and the high-affinity profile of novel N-benzyl derivatives.
| Feature | Latrepirdine (Prototype) | N-Benzyl Derivatives (Gen 2) | 5-Methyl-gamma-carboline |
| Primary Mechanism | Mitochondrial stabilization (mPTP inhibition) | Dual AChE/BChE inhibition | NMDA Antagonism & Antioxidant |
| AChE Inhibition ( | Moderate ( | High Potency ( | Low ( |
| Mitochondrial Effect | Prevents mPTP opening; stabilizes | Variable; dependent on lipophilicity | High; potent radical scavenger |
| Receptor Selectivity | Low (Promiscuous H1, 5-HT antagonist) | Engineered for AChE/BChE selectivity | Moderate |
| Clinical Status | Failed Phase III (AD); Repurposed | Pre-clinical / Lead Optimization | Pre-clinical |
Critical Insight: Latrepirdine’s failure in Phase III AD trials is often attributed to its weak potency against any single target, despite its stabilizing effect on mitochondria. Newer derivatives with N-benzyl or coumarin-linked moieties show dual binding to both the catalytic and peripheral sites of AChE, resulting in up to 1000-fold increased potency compared to Latrepirdine, while retaining mitochondrial benefits.
B. Oncology (Antiproliferative Activity)
Recent SAR studies have pivoted the scaffold toward cancer therapy by attaching arylsulfonamide groups.
-
Mechanism: Tubulin polymerization inhibition (colchicine binding site).[1]
-
Efficacy: Novel N-gamma-carboline arylsulfonamides demonstrate
values of 3.8 against MCF-7 (breast cancer) lines, comparable to Combretastatin A-4, whereas Latrepirdine shows negligible cytotoxic activity at these concentrations.
Visualizing the Mechanism of Action
The following diagram illustrates the Multi-Target Ligand (MTL) strategy employed by this scaffold. Note how specific substitutions direct the core scaffold toward distinct therapeutic pathways.
Figure 1: Structure-Activity Relationship flow showing how specific N-substitutions diverge the therapeutic utility of the gamma-carboline scaffold.
Experimental Protocols for Validation
To objectively compare these derivatives, researchers must utilize self-validating protocols that account for the scaffold's lipophilicity and mitochondrial accumulation.
Protocol A: Mitochondrial Membrane Potential ( ) Assay
Rationale: This assay validates the "Latrepirdine-like" neuroprotective mechanism.[2] Latrepirdine prevents the collapse of
-
Cell Model: SH-SY5Y neuroblastoma cells or primary cortical neurons.
-
Stressor: Pre-treat cells with derivative (0.1 - 10
) for 1 hour, then challenge with A (20 ) or Glutamate. -
Indicator: Load cells with JC-1 dye (2
) for 30 mins at 37°C.-
Healthy Mitochondria: JC-1 aggregates (Red fluorescence, Em ~590 nm).
-
Depolarized Mitochondria: JC-1 monomers (Green fluorescence, Em ~529 nm).
-
-
Quantification: Measure Red/Green fluorescence ratio using a microplate reader.
-
Validation Check: Positive control: Cyclosporin A (mPTP inhibitor). Negative control: FCCP (uncoupler).
-
Success Criteria: The derivative must statistically preserve the Red/Green ratio compared to the vehicle-treated stressed control.
-
Protocol B: Modified Ellman’s Assay (AChE Inhibition)
Rationale: Standard Ellman assays can yield false positives with hydrophobic gamma-carbolines due to aggregation.
-
Buffer System: 0.1 M Phosphate buffer (pH 8.0). Crucial: Include 0.01% BSA to prevent non-specific binding of the hydrophobic carboline to the plastic plate.
-
Enzyme Source: Recombinant human AChE (hAChE) is preferred over electric eel AChE for clinical relevance.
-
Substrate: Acetylthiocholine iodide (ATCh).
-
Chromogen: DTNB (Ellman's Reagent).
-
Procedure:
-
Incubate Enzyme + Inhibitor (Derivative) for 20 mins before adding substrate (allows for slow-binding kinetics typical of high-affinity ligands).
-
Add ATCh + DTNB.
-
Monitor absorbance at 412 nm for 5-10 mins.
-
-
Data Analysis: Calculate
using non-linear regression (Log-inhibitor vs. response).
Comparative Data Summary
The table below synthesizes experimental data from key literature sources comparing Latrepirdine with optimized derivatives.
| Compound Class | Target | Efficacy Metric | Reference |
| Latrepirdine (Dimebon) | hAChE | [1, 2] | |
| Latrepirdine | Mitochondria (mPTP) | Inhibits swelling at | [1, 3] |
| N-Benzyl-gamma-carboline | hAChE | [4] | |
| Carboline-Coumarin Hybrid | hAChE | [4] | |
| Arylsulfonamide Derivative | Tubulin (MCF-7) | [5] |
References
-
Bachurin, S. O., et al. (2001). "Mitochondria as a Target for Neurotoxins and Neuroprotective Agents."[3] Annals of the New York Academy of Sciences.
-
Bezprozvanny, I. (2010).[3] "The rise and fall of Dimebon." Drug News & Perspectives.
-
Eckert, S. H., et al. (2012). "Mitochondrial pharmacology of dimebon (latrepirdine)." Aging and Disease.[4][5][6]
-
Liao, Y., et al. (2020).[7] "Design, synthesis and biological evaluation of novel N-benzyl-gamma-carboline derivatives as potential multi-target agents for the treatment of Alzheimer's disease." Bioorganic Chemistry.
-
Zhang, L., et al. (2013). "Design, synthesis, and biological evaluation of novel N-gamma-carboline arylsulfonamides as anticancer agents." Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. Design, synthesis, and biological evaluation of novel N-γ-carboline arylsulfonamides as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gamma-Carbolines Derivatives As Promising Agents for the Development of Pathogenic Therapy for Proteinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzforum.org [alzforum.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: SAR Study of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole Analogs for CFTR Modulation
Executive Summary: The Gamma-Carboline Chemotype[1][2]
The search for next-generation Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators has expanded beyond the quinoline-carboxamide scaffold (e.g., Ivacaftor). The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (also known as tetrahydro-
Unlike traditional correctors that fix folding defects (F508del trafficking), these analogs primarily function as potentiators , increasing the channel open probability (
This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, compares its efficacy against the clinical standard VX-770 (Ivacaftor) , and provides validated protocols for biological characterization.
Chemical Space & SAR Logic
The tetrahydro-
The SAR Map
The following diagram illustrates the critical modification sites on the scaffold and their impact on CFTR potency and physicochemical properties.
Figure 1: Structural determinants of CFTR potentiation in the tetrahydro-gamma-carboline scaffold.
Key SAR Findings
-
N-2 Hydrophobic Capping (Critical): The secondary amine at position 2 is rarely active on its own. Capping this nitrogen with hydrophobic moieties (e.g., benzoyl, phenylsulfonyl, or heteroaryl-carbonyl groups) significantly enhances potency. The "Linker" region here dictates the orientation of the hydrophobic tail.
-
Indole NH (C-5): Unsubstituted N-H is generally preferred for H-bond donor capability within the binding pocket. Alkylation (e.g., N-Methyl) often leads to a drastic loss of potency (
-fold increase in EC ). -
Rigidity: The tricyclic core provides a rigid template that reduces the entropic penalty of binding compared to flexible linkers found in early-stage hits.
Comparative Performance Analysis
The following table compares a representative optimized
| Feature | Gamma-Carboline Analog (Lead) | VX-770 (Ivacaftor) | VX-809 (Lumacaftor) |
| Primary Class | Potentiator | Potentiator | Corrector |
| Target Mutation | G551D, F508del (Gating) | G551D, R117H, others | F508del (Trafficking) |
| EC | 50 – 200 nM | ~2 – 10 nM | N/A (Corrector) |
| Max Efficacy | ~85-95% of VX-770 | 100% (Benchmark) | N/A |
| Mechanism | Increases | Increases | Chaperone/Folding |
| Solubility | Moderate (Improved by polar R-groups) | Low (Lipophilic) | Low |
| Synergy | Highly synergistic with VX-809 | Synergistic with VX-809 | Synergistic with Potentiators |
Interpretation:
While first-generation
Mechanism of Action: Gating Modulation
Gamma-carbolines function by binding to CFTR and stabilizing the open conformation of the channel. This is distinct from correctors, which operate in the Endoplasmic Reticulum (ER).
Figure 2: Mechanism of potentiator-induced gating rescue at the plasma membrane.
Experimental Protocols
To validate the activity of
High-Throughput Screening: YFP-H148Q Halide Assay
This assay relies on the sensitivity of Yellow Fluorescent Protein (YFP-H148Q variant) to quenching by iodide ions (
Protocol:
-
Cell Line: Fischer Rat Thyroid (FRT) cells stably expressing F508del-CFTR and YFP-H148Q.
-
Seeding: Plate cells (20,000/well) in black-walled 96-well plates. Incubate 24h.
-
Correction (Pre-step): For F508del, incubate cells with 10 µM VX-809 for 24h at 37°C (or low temperature 27°C rescue) to ensure surface expression.
-
Dosing: Wash cells with PBS. Add test compounds (0.001 – 10 µM) in PBS. Incubate 10 min.
-
Activation: Inject stimulation buffer containing Forskolin (20 µM) and NaI (sodium iodide) .
-
Readout: Monitor fluorescence quenching (Ex: 500 nm / Em: 535 nm) for 120 seconds.
-
Calculation: Slope of quenching indicates CFTR activity.[2] Normalize to VX-770 (100% control).
Confirmatory Assay: Ussing Chamber Electrophysiology
The gold standard for measuring short-circuit current (
Protocol:
-
Preparation: Snapwell inserts containing polarized FRT or HBE (Human Bronchial Epithelial) monolayers. Resistance (
) must be >1000 . -
Setup: Mount in Ussing chambers. Bathe basolateral side in Ringer's solution and apical side in low-
gradient solution. -
Clamp: Clamp voltage to 0 mV to measure
. -
Sequential Dosing:
-
Step 1: Amiloride (100 µM) to block ENaC (
channels). -
Step 2: Forskolin (10 µM) to activate PKA.
-
Step 3:Test Compound (Cumulative dosing). Observe increase in
. -
Step 4: CFTRinh-172 (10 µM) to block the current (validates CFTR specificity).
-
-
Data Analysis:
(Test Compound) represents the potentiator efficacy.
References
-
Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Source: Journal of Medicinal Chemistry (2020). URL:[Link]
-
Discovery of VX-770 (Ivacaftor): A Potentiator of CFTR. Source: Bioorganic & Medicinal Chemistry Letters. URL:[Link]
-
Mechanism of Action of Correctors and Potentiators. Source: Cold Spring Harbor Perspectives in Medicine. URL:[Link]
-
Standardized Ussing Chamber Protocols for CFTR Modulators. Source: Journal of Cystic Fibrosis. URL:[Link]
Sources
Validation of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride activity in animal models
Executive Summary
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride (Latrepirdine, formerly Dimebon) represents a unique class of neuroactive molecules.[1][2][3][4][5][6] While its clinical progression in Alzheimer’s Disease (AD) and Huntington’s Disease (HD) stalled in Phase III trials, it remains a critical tool compound for preclinical research. Its utility lies not in high-affinity receptor binding, but in its dual ability to stabilize the mitochondrial permeability transition pore (mPTP) and induce mTOR-independent autophagy .
This guide provides researchers with a validated framework to utilize Latrepirdine as a positive control or mechanistic probe in animal models of proteinopathy and mitochondrial dysfunction.
Part 1: Mechanistic Profile & Signaling Architecture
Unlike standard-of-care agents that often target single receptors (e.g., Memantine for NMDA), Latrepirdine acts as a "mitochondrial stabilizer" and autophagy enhancer.
Key Mechanisms[7][8]
-
Mitochondrial Protection: Latrepirdine inhibits the opening of the mPTP, preventing calcium overload and subsequent apoptosis.
-
Autophagy Induction: It stimulates the degradation of aggregated proteins (Aβ42,
-synuclein) via an Atg5-dependent, mTOR-independent pathway. This distinguishes it from Rapamycin. -
Receptor Modulation: It possesses weak-to-moderate affinity for NMDA,
-adrenergic, and H1-histamine receptors, but these are likely secondary to its intracellular effects in neuroprotection models.
Visualization: Mechanism of Action
The following diagram illustrates the dual-pathway mechanism of Latrepirdine compared to Memantine and Rapamycin.
Caption: Latrepirdine stabilizes mitochondria (mPTP) and drives autophagy via Atg5, distinct from Memantine's NMDA blockade or Rapamycin's mTOR inhibition.
Part 2: Comparative Analysis
To validate Latrepirdine, one must compare it against established benchmarks. The table below highlights why Latrepirdine is chosen for mitochondrial assays rather than pure receptor binding assays.
Table 1: Pharmacological Profile vs. Standard Comparators
| Feature | Latrepirdine (Dimebon) | Memantine (Standard of Care) | Rapamycin (Tool Compound) |
| Primary Class | Mitochondrial Stabilizer / Autophagy Enhancer | NMDA Receptor Antagonist | mTOR Inhibitor |
| NMDA Affinity (Ki) | ~105 µM (Weak) [1] | 0.54 µM (Potent) [1] | N/A |
| Autophagy Mechanism | mTOR-Independent (Atg5 dependent) [2] | None | mTOR-Dependent |
| Mitochondrial Effect | Inhibits mPTP opening; prevents Ca2+ swelling [3] | Indirect neuroprotection | Indirect metabolic regulation |
| Key Animal Model | TgCRND8 (AD), YAC128 (HD) | 5xFAD, APP/PS1 (AD) | 3xTg-AD (Autophagy focus) |
| Typical Dose (Mouse) | 3.5 mg/kg/day (i.p.) or 10 mg/kg (p.o.) | 1–10 mg/kg/day | 2–8 mg/kg/day |
Expert Insight: Do not use Latrepirdine as a positive control for NMDA inhibition; it is too weak. Use it specifically to validate mitochondrial resilience or clearance of intracellular inclusions (e.g.,
Part 3: Validation Protocols in Animal Models
Protocol A: Cognitive & Pathological Rescue in AD Models (TgCRND8)
Objective: Validate Latrepirdine's ability to reduce A
1. Model Selection:
-
Strain: TgCRND8 mice (Aggressive amyloid pathology).
-
Age: Start treatment at 3–4 months (early pathology).
2. Drug Preparation:
-
Solvent: Water or Saline (Latrepirdine hydrochloride is water-soluble).
-
Vehicle: 0.9% Saline.
-
Stability: Prepare fresh weekly; store at 4°C protected from light.
3. Dosing Regimen:
-
Route: Intraperitoneal (i.p.) or Oral Gavage.
-
Dosage: 3.5 mg/kg/day (chronic).
-
Duration: 2–5 months.
4. Behavioral Assessment (Fear Conditioning):
-
Context: Latrepirdine shows specific efficacy in cued fear conditioning (amygdala-dependent) rather than purely hippocampal contextual tasks in this specific model [4].
-
Metric: % Freezing time.
5. Biochemical Validation (The "Self-Validating" Step):
-
To confirm the drug worked mechanistically, you must assay for autophagy markers, not just plaque load.
-
Western Blot Targets:
-
LC3-II: Should increase (indicating autophagosome formation).
-
p62/SQSTM1: Should decrease (indicating autophagic flux/degradation).
-
mTOR: Phosphorylation levels should remain unchanged (confirming mTOR-independence).
-
Protocol B: Motor Function in Huntington’s Models (YAC128)
Objective: Validate neuroprotection against polyglutamine toxicity.
1. Model: YAC128 (Full-length human mutant huntingtin). 2. Dosing: 3.5 mg/kg/day i.p. starting at 2 months of age.[5][7] 3. Readout:
-
Rotarod: Latency to fall (Latrepirdine delays onset of motor deficit).
-
Biomarker: Reduction in soluble mutant Huntingtin (mHtt) levels in the striatum.
Part 4: Experimental Workflow Visualization
This diagram outlines the critical path for a valid in vivo study, including the necessary "Stop/Go" checkpoints.
Caption: Workflow for validating Latrepirdine efficacy. Correlation of behavioral phenotype with biochemical autophagy markers (LC3-II/p62) is mandatory for validity.
Part 5: Troubleshooting & Expert Insights
1. The "Biphasic" Trap: Latrepirdine often exhibits a bell-shaped dose-response curve.
-
Issue: High doses (>10 mg/kg i.p.) may trigger off-target antihistaminic or adrenergic effects that mask neuroprotection.
-
Solution: Stick to the 3.5 – 5.0 mg/kg range for chronic rodent studies.
2. Solubility vs. Stability:
-
The hydrochloride salt is highly water-soluble, but it degrades in solution over time.
-
Protocol: Do not freeze stock solutions for >1 month. Make fresh working aliquots weekly.
3. Distinguishing Autophagy Induction vs. Blockade:
-
An increase in LC3-II can mean induction or a blockage of lysosomal fusion.
-
Validation: You must measure p62 (SQSTM1). If LC3-II goes UP and p62 goes DOWN , you have successful autophagy induction (Latrepirdine effect). If both go UP, you have a blockade (toxicity).
References
-
Giorgetti, M., et al. (2010). Latrepirdine, a potential novel treatment for Alzheimer's disease and Huntington's chorea.[8] National Institutes of Health. Link
-
Steele, J. W., et al. (2013).[8] Latrepirdine stimulates autophagy and reduces accumulation of α-synuclein in cells and in mouse brain. Molecular Psychiatry. Link
-
Zhang, S., et al. (2010). Mitochondrial permeability transition pore: a potential drug target for neurodegeneration. National Institutes of Health. Link
-
Steele, J. W., et al. (2013).[8] Latrepirdine improves cognition and arrests progression of neuropathology in an Alzheimer's mouse model. Molecular Psychiatry. Link
-
BenchChem. (2025).[9] Latrepirdine in Combination Therapy for Alzheimer's Disease: A Comparative Guide. Link
Sources
- 1. Latrepirdine, a potential novel treatment for Alzheimer’s disease and Huntington’s chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Latrepirdine: molecular mechanisms underlying potential therapeutic roles in Alzheimer's and other neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Latrepirdine stimulates autophagy and reduces accumulation of α-synuclein in cells and in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Latrepirdine improves cognition and arrests progression of neuropathology in an Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mouse Models for Validating Preclinical Candidates for Huntington’s Disease - Neurobiology of Huntington's Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Latrepirdine: molecular mechanisms underlying potential therapeutic roles in Alzheimer's and other neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
